GLUT-3 protein
Description
Properties
CAS No. |
119937-90-5 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Synonyms |
GLUT-3 protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Glut 3 Protein
Primary Structure and Amino Acid Sequence Homology within the GLUT Family
Amino acid sequence identity and similarity percentages between select human GLUT isoforms:
| GLUT Isoform | GLUT-1 Identity (%) | GLUT-2 Identity (%) | GLUT-3 Identity (%) | GLUT-1 Similarity (%) | GLUT-2 Similarity (%) | GLUT-3 Similarity (%) |
| GLUT-1 | 100 | 55 dovepress.com | 64 ebi.ac.uk | 100 | 80 dovepress.com | 78 frontiersin.org |
| GLUT-2 | 55 dovepress.com | 100 | 50 frontiersin.org | 80 dovepress.com | 100 | 68 frontiersin.org |
| GLUT-3 | 64 ebi.ac.uk | 50 frontiersin.org | 100 | 78 frontiersin.org | 68 frontiersin.org | 100 |
| GLUT-4 | 65.3 dovepress.com | 54.3 dovepress.com | 57.5 dovepress.com | - | - | - |
Note: Identity and similarity percentages can vary slightly depending on the specific alignment algorithms and sequences used in different studies.
Conserved Motifs and Domains in Sugar Porter (SP) Family Proteins
GLUT proteins belong to the Sugar Porter (SP) family, a major branch of the Major Facilitator Superfamily (MFS). nih.govlife-science-alliance.org MFS proteins, including GLUTs, share characteristic conserved motifs. One such defining feature is the "A motif," with a consensus sequence of Gx₃[D/E][R/K]xGx[R/K][K/R]. life-science-alliance.org This motif is present in both the N-domain and C-domain of MFS transporters. nih.govlife-science-alliance.org
Another important conserved feature is the "Sugar Porter motif." nih.govbiorxiv.org Interactions between the cytosolic SP motif and the conserved "A motif" are shown to stabilize the outward conformational state of the transporter and increase substrate apparent affinity. nih.govbiorxiv.orgnih.gov In GLUT transporters, the RXGRR motif is present in the presumed cytoplasmic loops connecting transmembrane domains 2 with 3, and also 8 with 9. ebi.ac.uk
Other conserved motifs within the GLUT family include a QLS motif in transmembrane domain 7, which is present in glucose transporters like GLUT-1, GLUT-3, and GLUT-4 but not in fructose (B13574) transporters like GLUT-5, suggesting its role in glucose selectivity. dovepress.com A GPXXXP motif is also highly conserved in transmembrane domain 10, with a tryptophan residue immediately following it, which has been proposed to be crucial for binding inhibitory ligands like cytochalasin B and forskolin (B1673556) without directly affecting glucose transport. dovepress.com
Predicted Secondary Structure and Transmembrane Topology
Based on hydropathy analysis and sequence comparisons, GLUT-3, like other GLUT family members, is predicted to have a secondary structure comprising 12 transmembrane helices. nih.govlife-science-alliance.orgbiorxiv.orgacs.orgnih.govcabidigitallibrary.org These transmembrane regions are thought to form a channel through which glucose can move across the membrane. proteopedia.org
Twelve Transmembrane Helices
The predicted topology of GLUT-3 includes 12 transmembrane (TM) helices. nih.govlife-science-alliance.orgproteopedia.orgnih.govnih.gov These helices are folded into two six-helical domains, an N-domain (TM1-6) and a C-domain (TM7-12), exhibiting a twofold pseudo-symmetry. life-science-alliance.orgdovepress.com This arrangement is characteristic of the MFS fold. life-science-alliance.orgresearchgate.net
Intracellular N- and C-Termini
The predicted topology of GLUT-3 places both the amino (N-) and carboxyl (C-) termini on the intracellular (cytoplasmic) side of the plasma membrane. nih.govlife-science-alliance.orgwikipedia.orgebi.ac.ukdovepress.comoup.com The N- and C-termini, along with the extracellular loop between the first and second transmembrane domains, show the greatest divergence in terms of primary structure and size compared to other GLUT isoforms. ebi.ac.uk The cytosolic N-terminus contains an aromatic amino acid-based signal (FQQI in GLUT-4) that contributes to intracellular sequestration in some GLUTs. oup.com The C-terminus of GLUT-3 has been shown to contain a domain that facilitates apical membrane targeting when grafted onto other GLUT isoforms. oup.com
Insights from High-Resolution Structural Studies of Related GLUT Isoforms
While high-resolution crystal structures of GLUT-3 have been determined, often in outward-open or outward-occluded conformations, structural studies of related GLUT isoforms, particularly GLUT-1, have provided significant insights into the structure and function of the GLUT family. dovepress.comproteopedia.orgacs.org These studies have helped to understand the conformational changes involved in glucose transport and the roles of conserved motifs. nih.govlife-science-alliance.orgbiorxiv.orgacs.org
Comparison of GLUT-3 with GLUT-1 Crystal Structures and Functional Implications
Comparisons between the crystal structures of GLUT-1 and GLUT-3 have been particularly informative, despite the fact that available structures often represent different conformational states (GLUT-1 typically in an inward-open conformation and GLUT-3 in outward-open or occluded states). nih.govlife-science-alliance.orgacs.org These comparisons, along with functional data, help explain differences in substrate affinity and provide a functional rationale for key structural motifs within the Sugar Porter family. nih.govlife-science-alliance.orgbiorxiv.org
Although GLUT-1 and GLUT-3 share a fully conserved substrate-binding site with identical substrate coordination, they differ significantly in transport affinity. nih.govlife-science-alliance.orgbiorxiv.org GLUT-3 exhibits a higher glucose affinity (Km typically around 1.4-3 mM) compared to GLUT-1 (Km typically around 9.5-20 mM). nih.govlife-science-alliance.orgacs.orgnih.gov This affinity disparity cannot be explained by differences in their glucose binding sites, as these are structurally identical. nih.govlife-science-alliance.org
Structural comparisons highlight the movement of the N-domain relative to the C-domain during the transport cycle. life-science-alliance.org Interactions between the cytosolic "SP motif" and the conserved "A motif" are shown to stabilize the outward conformational state, contributing to increased substrate apparent affinity. nih.govbiorxiv.orgnih.gov Insights from GLUT-1 structures, such as the identification of a chloride ion site and an endofacial lipid/glucose binding site, also modulate GLUT kinetics and may provide further explanations for the differences observed between GLUT-1 and GLUT-3. nih.govbiorxiv.org Studies involving single-point mutations in the C-domain SP motif have even shown that the kinetics of GLUT-1 and GLUT-3 can be exchanged. life-science-alliance.org
Comparison of outward-facing GLUT-3 structures with inward-open GLUT-1 structures supports the alternating access model of transport, where the transporter alternates between states with the substrate-binding site exposed to either side of the membrane. life-science-alliance.orglife-science-alliance.orgacs.org The C-terminal domain appears to provide the primary substrate-binding site, while the N-terminal domain undergoes rigid-body rotation. acs.org
Substrate Binding Site Configuration
GLUT-3 possesses a central substrate-binding site located within the cavity formed by the N- and C-terminal domains. nih.govlife-science-alliance.orgbiorxiv.org This binding site is highly conserved among Class I glucose transporters, including GLUT-1 and GLUT-3, and they share an identical substrate coordination. nih.govlife-science-alliance.orgbiorxiv.org
Detailed structural studies, including those using high-resolution crystal structures, have revealed the atomic interactions involved in glucose binding. life-science-alliance.orgbiorxiv.org For instance, in the glucose-bound outward-occluded conformation of GLUT-3 (PDB ID 4ZW9), the glucose headgroup forms hydrogen bonds with specific residues, predominantly from the C-terminal domain. researchgate.netbiorxiv.org Residues such as Glu380 and Asn317 in GLUT-1 (with equivalent residues in GLUT-3) are involved in hydrogen bonding with the C6-OH group of glucose. biorxiv.org Hydrophobic residues, including Gly384, Phe379, and Phe291 (in GLUT-1, with equivalents in GLUT-3), surround the D-glucopyranoside molecule in the binding site. biorxiv.org
Despite having a structurally identical substrate-binding site to GLUT-1, GLUT-3 exhibits a significantly higher apparent affinity for glucose. nih.govfrontiersin.orgnih.govlife-science-alliance.org The Km value for 2-deoxyglucose uptake by GLUT-3 has been reported to be around 2.6 mM in Xenopus oocytes, compared to 9.5 mM for GLUT-1 in the same experimental setup. nih.govlife-science-alliance.org This difference in affinity is not attributed to variations in the glucose binding site itself but rather to other structural features and conformational dynamics that influence the transport cycle. nih.govlife-science-alliance.org
Conformational Dynamics and Transport Cycle Models
Glucose transport by GLUT-3, like other facilitative glucose transporters, occurs through an alternating access mechanism. proteopedia.orgwikipedia.orglife-science-alliance.orgdovepress.com This model proposes that the transporter alternates between different conformational states in which the substrate-binding site is exposed to either the extracellular or intracellular side of the membrane. proteopedia.orgwikipedia.orgnih.govlife-science-alliance.org The binding of glucose to the exposed site triggers a conformational change that reorients the binding site to the opposite side of the membrane, allowing glucose release. proteopedia.orgwikipedia.org
The transport cycle involves at least four key conformational states: an empty outward-open state, an outward-occluded state with bound substrate, an inward-open state with bound substrate, and an empty inward-open state. proteopedia.org Structural studies have captured GLUT-3 in outward-open and outward-occluded conformations. princeton.eduresearchgate.net Comparison of these outward-facing GLUT-3 structures with inward-open GLUT-1 structures provides insights into the conformational changes that occur during the transport cycle. researchgate.net
Research suggests that interactions between a cytosolic "SP motif" and a conserved "A motif" play a role in stabilizing the outward conformational state and influencing substrate apparent affinity. life-science-alliance.orglife-science-alliance.org These motifs are located in the cytoplasmic loops connecting TM domains 2-3 and 8-9. ebi.ac.ukresearchgate.net A provisional model suggests that the SP-A network acts as a molecular switch, controlling the activation energy between different conformational states, particularly the transition from the empty inward to the empty outward conformation. nih.gov Disruption of the SP-A network in the N-domain has been shown to lead to reduced transport affinities, potentially by destabilizing the outward conformation. nih.gov
Conformational transitions involve local rearrangements of transmembrane segments. For example, the transition from the outward-open to the outward-occluded state in GLUT-3 involves a prominent local rearrangement of the extracellular part of transmembrane segment TM7. researchgate.net Molecular dynamics studies also indicate that changes in the tilt and flexibility of key TM helices may modulate the opening of the pore to facilitate glucose transport. nih.gov
The alternating access model, with its four states, represents a more detailed version of earlier transport theories. dovepress.com The process is driven by the substrate concentration gradient and does not directly consume ATP.
Gene Expression and Transcriptional Regulation of Slc2a3 Glut 3 Gene
Promoter Region Analysis and Regulatory Elements of SLC2A3
Analysis of the SLC2A3 gene's promoter region is essential for understanding how its transcription is initiated and controlled. Studies in mouse brain have mapped the transcription start site (TSS) of the Glut3 gene to a position approximately 305 base pairs upstream of the ATG translational start site. researchgate.net This location is similar to that found in N2A neuroblastoma cells. researchgate.net
The promoter region of SLC2A3 contains various cis-acting regulatory elements that serve as binding sites for transcription factors. Research on the human GLUT3 promoter has identified potential cAMP response element (CRE)-like elements. oup.com Deletion analysis of the human GLUT3 promoter has indicated the presence of positive regulatory elements; shortening the promoter region reduced activity. aacrjournals.org In contrast, similar analysis of the GLUT1 promoter suggested the existence of negative regulatory elements further upstream. aacrjournals.org
Specific cis-elements and their interacting transcription factors contribute to the basal and regulated expression of SLC2A3. For instance, studies in rat neurons have shown that Sp1 and Sp3 transcription factors bind to cis elements in the promoter region to regulate GLUT3 expression. aacrjournals.org In mouse muscle cells, insulin-like growth factor-I (IGF-I) has been implicated in maintaining GLUT3 expression via Sp1. aacrjournals.orgnih.gov
The promoter region of SLC2A3 also contains binding sites for other transcription factors, including those involved in the response to hypoxia. nih.gov The presence and arrangement of these regulatory elements dictate the responsiveness of the SLC2A3 gene to various signaling pathways and cellular conditions.
Transcriptional Factors Modulating SLC2A3 Expression
Transcriptional control of the SLC2A3 gene involves numerous trans-acting nuclear factors that can either activate or repress its expression. researchgate.net These factors integrate signals from diverse cellular pathways, allowing for fine-tuning of GLUT-3 levels in response to physiological demands.
Key transcription factors known to modulate SLC2A3 expression include Sp1, Sp3, and CREB (cAMP response element-binding protein). aacrjournals.orgoup.comresearchgate.net Studies have demonstrated that Sp1 and Sp3 regulate murine brain GLUT3 gene transcription. aacrjournals.orgresearchgate.net CREB has been shown to bind to the promoter region of human GLUT3 and regulate its expression, with specific CRE-like elements (CRE2 and CRE3) being required for the promotion of GLUT3 expression. oup.com Overexpression or activation of CREB or activation of the cAMP-dependent protein kinase pathway significantly increased GLUT3 expression. oup.com
Other factors implicated in SLC2A3 regulation include ATF2, which has been reported to directly regulate GLUT3 transcription through TGF-β activation in some contexts. researchgate.net The transcription factor ZEB1 has also been shown to directly bind to the SLC2A3 gene promoter to activate transcription in head and neck squamous cell carcinoma. tandfonline.com
The complex interplay of these transcription factors, along with co-regulators and chromatin modifications, determines the ultimate transcriptional output of the SLC2A3 gene.
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator that plays a central role in the cellular adaptive response to low oxygen conditions (hypoxia). researchgate.netnih.govplos.org HIF-1 is a heterodimer composed of an oxygen-sensitive α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). plos.orgmedsci.org Under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β, enabling it to bind to hypoxia-response elements (HREs) in the regulatory regions of target genes. plos.orgmedsci.org
SLC2A3 is a well-established target gene of HIF-1. researchgate.netnih.govplos.orgmedsci.org Hypoxia stimulates glycolytic flux by inducing the expression of glucose transporters, including GLUT1 and GLUT3, and glycolytic enzymes. researchgate.net Up-regulation of GLUT1 and GLUT3 under hypoxic conditions has been mechanistically demonstrated to be mediated by HIF-1α. nih.govnih.gov
Research has identified a HIF-binding site in the broader genomic region of SLC2A3, corresponding to the promoter of a long noncoding RNA (lncRNA) called NICI. nih.govresearchgate.netresearchgate.net This suggests a co-regulation mechanism where HIF-1 binding to the NICI promoter also influences SLC2A3 expression. nih.govresearchgate.net Studies using CRISPR/Cas9-mediated deletion of the HRE have revealed co-regulation of NICI and SLC2A3. nih.gov Knockdown or knockout of NICI attenuated the hypoxic induction of SLC2A3, indicating a direct regulatory role of NICI in SLC2A3 expression, potentially through transcriptional activation by influencing RNA polymerase II recruitment to the SLC2A3 promoter. nih.gov
Data Table: HIF-1 Mediated Regulation of SLC2A3
| Condition | HIF-1α Level | SLC2A3/GLUT3 Expression | Mechanism | Source |
| Hypoxia | Increased | Increased | HIF-1 binding to HREs, potentially via lncRNA NICI | nih.govresearchgate.netnih.govplos.orgnih.govresearchgate.net |
| Normoxia | Low (degraded) | Basal/Lower | HIF-1α degradation | plos.orgmedsci.org |
This HIF-1-mediated regulation of SLC2A3 is critical in various physiological and pathological contexts, including adaptation to low oxygen environments and the increased glucose demand of many cancer cells. researchgate.netnih.govplos.orgnih.gov
Differential Splicing and Transcriptional Variants of SLC2A3
The SLC2A3 gene is known to undergo alternative splicing, leading to the production of different transcriptional variants. ensembl.organtibodies-online.com The human SLC2A3 gene has been reported to have multiple transcripts (splice variants). ensembl.org These variants can potentially encode proteins with different structures, functions, or expression patterns, although alternate transcriptional splice variants encoding the same protein have also been characterized. antibodies-online.com
The existence of differential splicing highlights another layer of complexity in SLC2A3 gene expression regulation. While the functional consequences of all SLC2A3 splice variants are not fully elucidated, differential splicing of multi-exon genes is a known mechanism contributing to neuronal diversity. biorxiv.org Further research is needed to understand how these variants are regulated and their specific roles in GLUT-3 protein diversity and function.
Post Translational Modification and Protein Homeostasis of Glut 3 Protein
Glycosylation Patterns and Functional Consequences
GLUT3 is known to be N-glycosylated, a significant post-translational modification that occurs during its synthesis and maturation in the endoplasmic reticulum ptglab.comtaylorandfrancis.com. This glycosylation contributes to the observed molecular weight of the GLUT3 protein, which typically ranges from 54 to 60 kDa, higher than its calculated molecular weight of approximately 54 kDa ptglab.comelabscience.com. The specific glycosylation pattern of GLUT3 can be tissue-specific ptglab.com.
The glycosylation site in GLUT3 is located in the extracellular loop situated between transmembrane helices 1 and 2 frontiersin.org. While the precise functional consequences of GLUT3 glycosylation are still under investigation, studies on other GLUT family members, such as GLUT2, suggest that glycosylation can be essential for proper membrane localization and protein stability frontiersin.org. Variations in glycosylation can lead to differences in the observed molecular weight of the protein, a factor considered in techniques like Western blotting elabscience.com.
Protein Folding and Quality Control Mechanisms
Following synthesis, GLUT3, like other transmembrane proteins, is processed through the endoplasmic reticulum (ER) where it undergoes crucial protein folding taylorandfrancis.com. The proper three-dimensional structure of GLUT3, which consists of 12 transmembrane α-helices, is essential for its function as a glucose transporter that alternates between inward and outward facing conformations taylorandfrancis.comlife-science-alliance.orgbiorxiv.org.
Cellular quality control mechanisms are in place to ensure that only correctly folded proteins proceed to their functional locations. The ER-associated degradation (ERAD) pathway plays a vital role in recognizing misfolded or unwanted proteins within the ER physiology.org. These aberrant proteins are then targeted for ubiquitination and subsequent degradation by the proteasome physiology.org. While the general principles of ERAD and protein quality control for membrane proteins are established, specific detailed mechanisms concerning GLUT3 folding and its interaction with ER chaperones and quality control components are areas of ongoing research. Studies utilizing techniques like single-molecule magnetic tweezers are providing insights into the folding dynamics of individual GLUT3 proteins in lipid environments nih.gov. The ER membrane protein complex (EMC) has been shown to facilitate the folding of single GLUT3 proteins nih.gov. Structural elements within the cytosolic domains, such as the "SP motif" and "A motif," are known to interact and influence the conformational changes necessary for glucose transport, highlighting the importance of precise folding for function life-science-alliance.orgbiorxiv.org.
Regulation of GLUT-3 Protein Stability and Half-Life
The cellular level of GLUT3 protein is tightly regulated through mechanisms that influence its stability and half-life. Beyond de novo synthesis, the modulation of GLUT3 protein degradation plays a significant role in controlling its abundance physiology.orgnih.govnih.govcapes.gov.br.
Research has shown that an increase in GLUT3 protein content can occur not solely through increased gene transcription or protein translation, but also via stabilization of the existing protein, which prolongs its half-life physiology.orgnih.govnih.govcapes.gov.br. This mechanism allows for a rapid adjustment of glucose transport capacity in response to cellular needs.
Studies in L6 muscle cells determined the half-life of GLUT3 protein to be approximately 15 hours, which is notably longer than that of GLUT1 (around 6 hours) in the same cell type nih.govnih.gov. Perturbations in cellular metabolism can significantly impact GLUT3 half-life. For instance, exposure to 2,4-dinitrophenol (B41442) (DNP), a mitochondrial uncoupler that disrupts oxidative phosphorylation, was found to prolong the half-life of GLUT3 nih.govnih.gov. After 24 hours of DNP treatment, a substantially higher percentage of GLUT3 protein remained compared to untreated cells, demonstrating the impact of metabolic stress on GLUT3 stability nih.govnih.gov.
The stability of GLUT3 can also be influenced by interactions with other cellular proteins. For example, Peroxiredoxin 1 (PRDX1) has been shown to interact with GLUT3 and may contribute to maintaining its stability, particularly in response to cellular stress induced by agents like arsenite mdpi.com.
Table 1: Approximate Half-Lives of GLUT3 and GLUT1 Proteins in L6 Myotubes
| Protein | Approximate Half-Life |
| GLUT3 | 15 hours |
| GLUT1 | 6 hours |
Data derived from studies in L6 myotubes nih.govnih.gov.
Mechanisms Influencing Protein Turnover
Protein turnover is a dynamic process involving the balance between protein synthesis and degradation. For GLUT3, the regulation of its half-life is a key mechanism influencing its turnover rate physiology.orgnih.govnih.govcapes.gov.br. By increasing the protein's half-life, the total cellular content of GLUT3 can be elevated even without an increase in the rate of its synthesis physiology.orgnih.govnih.govcapes.gov.br. This highlights a post-translational control point in regulating glucose uptake capacity.
The primary pathway for intracellular protein degradation in eukaryotes is the ubiquitin-proteasome system mdpi.commdpi.com. This system plays a crucial role in the turnover of many cellular proteins, including membrane proteins like glucose transporters.
Adaptive Responses to Metabolic Stress
GLUT3 expression and stability are responsive to changes in the cellular metabolic environment, representing an adaptive mechanism to ensure adequate glucose supply under conditions of increased demand or stress. In the brain, for instance, upregulation of GLUT3 is considered an adaptive response to reduced metabolic energy, such as during cerebral ischemia, helping to prevent cellular damage researchgate.net.
Under prolonged energy demand, like that induced by the disruption of oxidative phosphorylation, the increased GLUT3 protein content resulting from its prolonged half-life contributes to an enhanced rate of glucose transport physiology.orgnih.govnih.govcapes.gov.br. This adaptive response is distinct from mechanisms involving increased protein synthesis nih.govnih.gov.
Furthermore, conditions like hypoxia and glucose deprivation have been shown to synergistically increase the expression of GLUT genes, including GLUT3, in brain cells researchgate.net. Elevated GLUT3 expression in activated microglia has also been suggested as a protective mechanism in the context of altered brain metabolism researchgate.net. In certain pathological conditions, such as metastatic colorectal cancer, elevated GLUT3 expression can facilitate metabolic adaptation to nutrient deprivation, supporting the survival and proliferation of cancer cells thno.org. Upregulation of GLUT3 has also been observed in hepatocellular carcinoma in response to certain treatments researchgate.net.
Ubiquitination and Proteasomal Degradation Pathways
Ubiquitination is a critical post-translational modification that often serves as a signal for protein degradation via the proteasome physiology.orgmdpi.commdpi.comuniprot.org. This process involves the covalent attachment of ubiquitin, a small regulatory protein, to a target protein through a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3) mdpi.commdpi.com.
Polyubiquitin chains, particularly those linked through lysine (B10760008) 48 (Lys48), are commonly recognized by the 26S proteasome, a large protein complex responsible for the degradation of ubiquitinated proteins into smaller peptides mdpi.commdpi.comuniprot.orgoup.com. The proteasome thus represents a major pathway for the controlled degradation of cellular proteins, including membrane transporters.
For membrane proteins like GLUT3, ubiquitination can also play roles in regulating their trafficking, sorting, and removal from the plasma membrane through endocytosis physiology.org. Misfolded proteins that fail to pass ER quality control are often ubiquitinated and targeted for degradation by the proteasome via the ERAD pathway physiology.org.
While the general mechanisms of ubiquitination and proteasomal degradation are well-established and are understood to apply to transmembrane proteins, specific details regarding the ubiquitination of GLUT3, including the identification of specific ubiquitination sites, the E3 ubiquitin ligases involved in its degradation, and the precise triggers for its ubiquitination, are areas requiring further investigation. However, given that the ubiquitin-proteasome system is a primary regulator of protein turnover and quality control, it is a key pathway involved in the homeostasis of GLUT3 protein levels.
Table 2: Key Components of the Ubiquitin-Proteasome System
| Component | Role |
| Ubiquitin | Small protein tag for degradation or other cellular processes. |
| E1 Enzyme (Activating) | Activates ubiquitin. |
| E2 Enzyme (Conjugating) | Transfers activated ubiquitin. |
| E3 Enzyme (Ligating) | Attaches ubiquitin to the target protein. |
| Polyubiquitin Chain (Lys48) | Common signal for proteasomal degradation. |
| 26S Proteasome | Degrades ubiquitinated proteins into peptides. |
Based on general understanding of the ubiquitin-proteasome system mdpi.commdpi.comuniprot.orgoup.com.
Cellular Localization and Subcellular Trafficking of Glut 3 Protein
Plasma Membrane Localization and Dynamics
While GLUT-3 is known to facilitate glucose transport across the plasma membrane, its presence at the cell surface is not always constitutive. wikipedia.orgnih.gov In many cell types, a significant portion of GLUT-3 resides in intracellular compartments and can be translocated to the plasma membrane in response to specific stimuli. nih.govnih.gov For instance, in cultured rat cerebellar granule neurons, GLUT-3 is found in the cell body as well as in axons and dendrites. physiology.org Similarly, in human hippocampal neurons, GLUT-3 labeling is evident in neuronal cell bodies, axons, and dendrites. physiology.org
Immunostaining of bone marrow-derived stem cells (BMSCs) and osteoblasts has shown that GLUT-3 protein is more evenly distributed in cellular membranes compared to GLUT1 and GLUT4, which appear more abundant in cytoplasmic vesicles. nih.gov In primary cortical neurons, it has been observed that only about 4% of the total GLUT-3 is located on the cell surface under basal conditions. nih.gov This suggests a dynamic regulation of its surface expression.
Studies have investigated the distribution of glucose transporter isoforms within different microdomains of the plasma membrane. Detergent-resistant membrane (DRM) domains, also known as lipid rafts, are specialized membrane regions rich in cholesterol and sphingolipids that play a role in cell signaling and protein assembly. pnas.org Research on non-polarized mammalian cells, such as HeLa cells, has revealed a differential distribution of GLUT-1 and GLUT-3. nih.gov While a significant portion of GLUT-1 is found in DRMs, GLUT-3 is largely excluded from these domains. nih.gov Over 80% of cellular GLUT-3 in these cells is solubilized by non-ionic detergents at low temperatures, indicating its localization in more fluid membrane domains. nih.gov This differential localization is not dependent on the N-glycosylation state of the transporters. nih.gov The intrinsic structure of GLUT-1 and GLUT-3 is thought to regulate this differential distribution. researchgate.net
Intracellular Compartmentation and Vesicular Trafficking
A substantial pool of GLUT-3 is maintained within intracellular compartments, primarily in vesicles. dovepress.com In neurons and macrophages, GLUT-3 is predominantly localized to endosomes. biorxiv.orgjci.orgnih.gov Specifically, in primary cortical neurons, GLUT-3 has been found to co-localize with Rab11-positive recycling endosomes. nih.govresearchgate.net Rab11 is a small GTPase that regulates the trafficking of vesicles from endosomal compartments to the plasma membrane. researchgate.net
In human platelets, approximately 85% of GLUT-3 is located on the membranes of α-granules, with the remaining 15% on the plasma membrane in the resting state. ahajournals.org Upon platelet activation, these α-granules fuse with the plasma membrane, leading to an increased surface expression of GLUT-3. ahajournals.orgresearchgate.net Similarly, in myogenic cells, GLUT-3 is found intracellularly in myoblasts and appears on the plasma membrane as well as in small intracellular vesicles around the nucleus in myotubes. biologists.com
Mechanisms of Translocation to the Plasma Membrane
The movement of GLUT-3 from intracellular stores to the plasma membrane is a regulated process, triggered by various stimuli.
AMP-Activated Protein Kinase (AMPK) Stimulation: In neurons, excitotoxic events like glutamate (B1630785) exposure lead to energetic stress, activating AMP-activated protein kinase (AMPK). jneurosci.org This activation of AMPK is sufficient to induce the translocation of GLUT-3 to the plasma membrane, a process that is independent of calcium signaling. jneurosci.org Pharmacological activation of AMPK with AICAR also promotes GLUT-3 surface expression. jneurosci.org
Thrombin-Induced Translocation in Platelets: In human platelets, the potent activator thrombin stimulates a rapid (within minutes) 3- to 5-fold increase in glucose transport activity. nih.gov This is achieved through the translocation of GLUT-3 from α-granules to the plasma membrane. nih.gov This process is mediated by protein kinase C (PKC) and is insensitive to wortmannin, an inhibitor of phosphatidylinositol 3-kinase (PI3K), distinguishing it from the insulin-stimulated translocation of GLUT-4. nih.gov The phorbol (B1677699) ester PMA, a PKC activator, also stimulates GLUT-3 translocation in platelets. nih.gov
Insulin-Stimulated Translocation: In certain cell types, insulin (B600854) can induce the translocation of GLUT-3. This has been observed in B-lymphocytes, monocytes, and the L6 rat muscle cell line. nih.gov However, insulin does not have this effect on neutrophils or T-lymphocytes. nih.gov
Role of Rab11: The trafficking of GLUT-3 to the cell surface is dependent on the Rab11 pathway. nih.govresearchgate.net Experiments using dominant active and negative mutants of Rab11 have shown that Rab11 activity directly influences the levels of GLUT-3 on the cell surface without affecting the total protein expression. nih.gov
Differential Subcellular Distribution in Polarized Cells
In polarized epithelial cells, which have distinct apical and basolateral membrane domains, GLUT-3 exhibits a specific localization pattern.
Apical Membrane Localization: In polarized Madin-Darby canine kidney (MDCK) cells, exogenously expressed GLUT-3 is targeted to the apical plasma membrane. nih.gov This is in contrast to GLUT-1 and GLUT-2, which are predominantly found on the basolateral membrane. nih.gov The apical localization of GLUT-3 in these cells leads to a significant increase in glucose uptake from the apical side. nih.gov Similarly, in the human colonic epithelial cell line Caco-2, GLUT-3 is predominantly localized to the apical membrane, while GLUT-1 is found on the basolateral membrane. pnas.orgbiologists.com The ratio of GLUT-3 to GLUT-1 at the apical membrane in these cells is approximately 41.3. pnas.org
Trophectoderm of Blastocysts: In the trophectoderm of blastocysts, which is a polarized epithelium, GLUT-3 is predominantly located in the apical plasma membrane. In contrast, GLUT-1 is localized to the basolateral surfaces of both the trophectoderm and the inner cell mass cells. physiology.orgnih.gov
This differential targeting of GLUT isoforms in polarized cells is crucial for vectorial glucose transport and highlights the presence of specific sorting signals within the transporter proteins that direct them to their correct membrane domains.
Data Tables
Table 1: Subcellular Localization of GLUT-3 in Various Cell Types
| Cell Type | Primary Localization | Secondary/Stimulated Localization | Source(s) |
| Non-polarized Mammalian Cells (e.g., HeLa) | Fluid membrane domains (non-DRM) | - | nih.gov |
| Neurons | Intracellular (endosomes, axons, dendrites) | Plasma membrane (upon AMPK activation/glutamate excitation) | physiology.orgbiorxiv.orgjci.orgnih.govjneurosci.org |
| Platelets | α-granule membranes (intracellular) | Plasma membrane (upon thrombin activation) | nih.govahajournals.orgresearchgate.net |
| Myogenic Cells | Intracellular (myoblasts); Plasma membrane & perinuclear vesicles (myotubes) | - | biologists.com |
| Polarized Epithelial Cells (MDCK, Caco-2) | Apical plasma membrane | - | nih.govpnas.orgbiologists.com |
| Blastocyst Trophectoderm | Apical plasma membrane | - | physiology.orgnih.gov |
| B-lymphocytes, Monocytes | Intracellular pool | Plasma membrane (upon insulin stimulation) | nih.gov |
Table 2: Stimuli and Mechanisms for GLUT-3 Translocation
| Stimulus | Cell Type | Key Mediators | Mechanism | Source(s) |
| Glutamate Excitation | Neurons | AMPK | Activation of AMPK leads to translocation from intracellular stores to the plasma membrane. | jneurosci.org |
| Thrombin | Platelets | Protein Kinase C (PKC) | PKC-mediated translocation from α-granules to the plasma membrane. | nih.gov |
| Insulin | B-lymphocytes, Monocytes, L6 muscle cells | - | Translocation from an intracellular pool to the plasma membrane. | nih.gov |
| Rab11 Activity | Neuronal cells | Rab11 GTPase | Regulates vesicular trafficking of GLUT-3 from recycling endosomes to the cell surface. | nih.govresearchgate.net |
Biochemical Mechanisms and Transport Kinetics of Glut 3 Protein
Facilitated Diffusion Mechanism of Glucose Transport
GLUT-3 transports glucose across the cell membrane via a process known as facilitated diffusion. proteopedia.orgwikipedia.org This is a passive transport mechanism, meaning it does not require metabolic energy in the form of ATP. wikipedia.org Instead, it relies on the concentration gradient of glucose, moving the sugar from an area of higher concentration to an area of lower concentration. wikipedia.org
The transport process is governed by a conformational change in the protein, often described by an "alternating access" or "rocker-switch" model. frontiersin.orgebi.ac.ukjustintimemedicine.com In this model, the transporter exists in two primary conformational states: one with the glucose-binding site open to the exterior of the cell (outward-open) and another with the binding site open to the cell's interior (inward-open). justintimemedicine.com The process involves the binding of a glucose molecule to the outward-facing conformation, which then triggers a change in the protein's shape. This change sequesters the glucose molecule within the transporter (an occluded state) before opening to the intracellular side to release it. ebi.ac.uk This cycle of conformational changes allows for the efficient and passive translocation of glucose across the lipid bilayer. frontiersin.org
Substrate Specificity of GLUT-3 Protein
GLUT-3, like other glucose transporters, exhibits specificity for the substrates it can transport. This selectivity is crucial for its function in specific tissues.
The primary and most important substrate for GLUT-3 is glucose. ptglab.com However, its transport capabilities are not limited to this single hexose. Research has demonstrated that GLUT-3 can also transport other monosaccharides. These include other six-carbon sugars (hexoses) like mannose and galactose, as well as the five-carbon sugar (pentose) xylose. frontiersin.orgptglab.comnih.govnih.govmtu.edu The ability to transport these various sugars, although with different affinities, highlights the specific structural features of the transporter's binding site.
Despite its ability to transport several hexoses, GLUT-3 does not transport fructose (B13574). nih.govnih.gov This exclusion is a key differentiator from other GLUT isoforms, such as GLUT2, which is capable of transporting fructose. oup.com The inability of GLUT-3 to bind and transport fructose underscores the fine-tuned stereospecificity of its substrate-binding site.
Glucose, Mannose, Galactose, Xylose Transport
Kinetic Parameters of Glucose Uptake
The efficiency and rate of glucose transport by GLUT-3 are defined by its kinetic parameters, which have been extensively studied to understand its physiological role, particularly in the brain.
GLUT-3 is characterized by its very high affinity for glucose, which is quantitatively expressed as a low Michaelis-Menten constant (Kₘ). nih.govmtu.edu The Kₘ value represents the glucose concentration at which the transport rate is half of its maximum. Studies have consistently reported a low Kₘ for GLUT-3, with values around 1.4 mM to 2.6 mM. frontiersin.orgnih.govmtu.edunih.govlife-science-alliance.org This is significantly lower than the Kₘ of other transporters like GLUT1 (Kₘ ≈ 6.9 mM) and GLUT2 (Kₘ ≈ 11.2 mM). nih.gov This high affinity ensures that tissues expressing GLUT-3, such as neurons, can effectively take up glucose even when extracellular glucose concentrations are low, providing a stable energy supply. nih.gov
The maximal transport velocity (Vₘₐₓ) represents the maximum rate of glucose uptake when the transporter is saturated with the substrate. diabetesjournals.org GLUT-3 is considered a high-capacity transporter. nih.gov One study in rat cerebellar granule neurons determined a Vₘₐₓ of 18.7 nmol/min per 10⁶ cells and calculated a high catalytic-center activity, or turnover number, of 853 s⁻¹. nih.gov However, direct comparisons of Vₘₐₓ between isoforms can be complex. A study directly comparing human GLUT1 and GLUT3 in Xenopus oocytes found that GLUT3 had a lower Vₘₐₓ (2,731 pmol/oocyte/30 min) than GLUT1 (5,988 pmol/oocyte/30 min), suggesting a lower turnover rate in that specific system. nih.govlife-science-alliance.orglife-science-alliance.org Despite some variance in reported turnover rates, the combination of a very high affinity (low Kₘ) and a high transport capacity makes GLUT-3 exceptionally well-suited to its primary role as the main neuronal glucose transporter. nih.govnih.gov
High Affinity for Glucose (Low Km)
Inhibition of GLUT-3 Transport Activity
The transport of glucose and other monosaccharides by the this compound can be blocked by various molecules. These inhibitors are crucial tools for studying the transporter's function and structure.
GLUT-3, like other Class I glucose transporters, is sensitive to inhibition by Cytochalasin B, a cell-permeable mycotoxin. nih.govlife-science-alliance.org This fungal metabolite competitively inhibits glucose transport by binding to the transporter protein. wjgnet.com Studies have shown that Cytochalasin B effectively inhibits 2-deoxyglucose (2-DG) uptake in cells expressing GLUT-3. life-science-alliance.orgnih.gov
The mechanism of inhibition involves Cytochalasin B binding to the inward-open conformation of the transporter. pnas.orgpnas.org This binding action essentially locks the transporter in a state where it cannot undergo the necessary conformational changes to transport glucose across the cell membrane. The binding site for Cytochalasin B overlaps with the binding site for glucose within the central cavity of the transporter. pnas.orgpnas.org Research on rat hepatocarcinoma AS-30D cells, where GLUT-3 is a predominant active isoform, has provided specific kinetic data on this inhibition. researchgate.net
Table 1: Inhibition of GLUT Activity by Cytochalasin B in AS-30D Hepatocarcinoma Cells
| Parameter | Value (µM) |
|---|---|
| IC₅₀ | 0.44 ± 0.1 |
| Kᵢ | 0.3 ± 0.1 |
Data from a study on AS-30D hepatocarcinoma cells, where GLUT-3 is a predominant active glucose transporter isoform. researchgate.net
Allosteric Regulation and Conformational Changes during Transport
The transport of glucose by GLUT-3 is a dynamic process involving significant conformational changes, governed by an alternating access mechanism. frontiersin.orgwikipedia.org This "rocker-switch" model posits that the transporter alternates between two main conformational states: an outward-open state that binds glucose from the extracellular space and an inward-open state that releases glucose into the cytoplasm. frontiersin.orgsandiego.edu
The transition between these states is a key aspect of transport regulation. Structural and functional studies have revealed that interactions between specific domains within the this compound allosterically regulate its affinity and transport kinetics. A cytosolic "SP motif" and a conserved "A motif" have been identified as key players in stabilizing the outward-facing conformation, which in turn increases the apparent affinity for the substrate. life-science-alliance.org The interaction between these motifs provides a framework for understanding the kinetic differences observed between GLUT isoforms, such as GLUT1 and GLUT3, despite them having identical glucose-binding sites. life-science-alliance.org The structural organization of GLUT-3, comprising 12 transmembrane helices, facilitates these large-scale conformational changes necessary for moving glucose across the membrane. frontiersin.org This intricate mechanism ensures that GLUT-3 can efficiently supply glucose to tissues with high energy demands, such as neurons. physiology.orgnih.gov
Physiological Functions of Glut 3 Protein in Specialized Cellular and Tissue Systems
Central Nervous System (CNS) Function
Predominant Neuronal Glucose Transporter
Glucose transporter 3 (GLUT-3), also known as solute carrier family 2 member 3 (SLC2A3), is widely recognized as the primary glucose transporter in neurons. mdpi.comnih.govwikipedia.org Its expression is highly specific to neurons within the brain, distinguishing it from other glucose transporters like GLUT1, which is predominantly found in glial cells and the endothelial cells of the blood-brain barrier. wikipedia.orgmdpi.comphysiology.org This specific localization has led to GLUT-3 being designated as the "neuronal GLUT". wikipedia.orgnih.gov
The significance of GLUT-3 in neuronal function stems from its kinetic properties. It possesses a high affinity for glucose, with a low Michaelis-Menten constant (Km) of approximately 1.4 mM. mdpi.com This high affinity ensures a consistent supply of glucose to neurons, even when interstitial glucose concentrations are low. physiology.org Furthermore, GLUT-3 has a transport capacity that is at least five times greater than that of GLUT1 and GLUT4. wikipedia.orgnih.govproteopedia.org This combination of high affinity and high transport capacity gives neurons preferential access to available glucose, which is crucial for meeting their high energy demands. nih.gov
The critical role of GLUT-3 is underscored by the fact that it is responsible for the majority of glucose uptake within the brain, alongside GLUT1. jneurosci.org While GLUT1 facilitates the transport of glucose across the blood-brain barrier, GLUT-3 is responsible for the subsequent uptake into the neurons themselves. physiology.org Research using various labeling methods has confirmed that GLUT-3 is quantitatively the predominant glucose transport isoform in cultured cerebellar granule neurons, being 6-10 times more abundant than GLUT1. nih.gov
Regional Distribution within the Brain (e.g., Cerebral Cortex, Hippocampus, Striatum, Cerebellum, Grey Matter)
GLUT-3 is ubiquitously expressed in neurons throughout the brain. mdpi.com However, its distribution is not uniform, with higher concentrations found in regions with high metabolic activity. mdpi.comoup.com Specifically, GLUT-3 protein is strongly expressed in grey matter regions and only weakly expressed in white matter. mdpi.comoup.com This suggests a critical role for GLUT-3 in supporting the high energy requirements associated with synaptic transmission. oup.com
Detailed regional analysis reveals significant GLUT-3 expression in several key brain areas:
Cerebral Cortex: High levels of GLUT-3 are found in the cerebral cortex. mdpi.comresearchgate.net
Hippocampus: The hippocampus, a region crucial for memory, also shows strong GLUT-3 expression. mdpi.comresearchgate.netresearchgate.net
Striatum: This includes the putamen and caudate, which are also areas with high GLUT-3 expression. mdpi.com
Cerebellum: The cerebellum exhibits notable GLUT-3 expression. mdpi.comresearchgate.netcdnsciencepub.com
Thalamus: High concentrations of GLUT-3 are also observed in the thalamus. mdpi.com
The developmental expression of GLUT-3 in the cerebellum shows an increase during postnatal maturation, with localization in the growing molecular layer and the internal granule cell layer. nih.gov This developmental increase in GLUT-3 density parallels neuronal maturation and the establishment of synaptic connections. nih.govphysiology.org
| Brain Region | GLUT-3 Expression Level | Primary Reference(s) |
|---|---|---|
| Cerebral Cortex | High | mdpi.comresearchgate.net |
| Hippocampus | High | mdpi.comresearchgate.netresearchgate.net |
| Striatum (Putamen, Caudate) | High | mdpi.com |
| Cerebellum | High | mdpi.comresearchgate.netcdnsciencepub.com |
| Grey Matter | High | mdpi.comoup.com |
| Thalamus | High | mdpi.com |
| White Matter | Low | mdpi.comoup.com |
Role in Neuronal Glucose Uptake and High Metabolic Demand
The brain has an exceptionally high metabolic rate, accounting for about 20% of the body's energy expenditure at rest, despite making up only 2% of the total body weight. mdpi.com Neurons, in particular, have a high and continuous demand for glucose to fuel their activities, especially synaptic transmission. mdpi.comphysiology.org GLUT-3 is uniquely adapted to meet this high metabolic demand. nih.govphysiology.org
The high affinity and transport capacity of GLUT-3 ensure a steady and rapid uptake of glucose into neurons, even when extracellular glucose levels are relatively low (1-2 mM in the brain interstitium compared to 5-6 mM in the serum). wikipedia.orgnih.govportlandpress.com This allows neurons to maintain the necessary energy production for functions like maintaining ion gradients, neurotransmitter synthesis, and release. nih.gov
Synaptic activity itself can regulate GLUT-3 expression and localization. nih.govjneurosci.org Studies have shown that synaptic stimulation increases the surface expression of GLUT-3, leading to an elevation of intracellular glucose. jneurosci.org This activity-dependent regulation ensures that glucose influx can be dynamically matched to the immediate energy needs of active neurons. jneurosci.org The establishment of synaptic connectivity is a major driver of the brain's energy demand, and the expression of GLUT-3 in neurons correlates with neuronal maturation and synaptogenesis. wikipedia.orgnih.gov
Localization in Neurites, Dendrites, and Cell Bodies
Within the neuron, GLUT-3 is not confined to the cell body. nih.gov The consensus is that GLUT-3 is found predominantly in the neuronal processes, namely the axons and dendrites, with less prominent labeling in the cell body. wikipedia.orgphysiology.orgnih.gov This localization is significant because it places the glucose transport machinery directly at the sites of high energy consumption, such as synapses located on dendrites and axon terminals. researchgate.netcapes.gov.br
Immunocytochemical studies have provided visual evidence of GLUT-3's subcellular distribution. In both rat cerebellar granule neurons and human hippocampal pyramidal neurons, GLUT-3 labeling is evident in axons, dendrites, and neuronal cell bodies. mdpi.comphysiology.orgnih.gov This widespread distribution within the neuron ensures that glucose can be readily supplied to all parts of the cell to support its complex functions. mdpi.comresearchgate.net
Reproductive System
Spermatozoa Glucose Metabolism
Beyond the central nervous system, GLUT-3 plays a crucial role in the reproductive system, specifically in spermatozoa. nih.govresearchgate.net Glucose metabolism is essential for sperm function, providing the necessary energy for motility and the processes leading to fertilization. nih.gov
GLUT-3 is the predominant glucose transporter isoform found in murine sperm and is also strongly expressed in human spermatozoa. nih.govoup.comnih.gov It is highly concentrated in the plasma membrane of the entire flagellum, the tail of the sperm responsible for motility. nih.gov This localization is logical as the glycolytic machinery that produces ATP to power flagellar movement is compartmentalized within the principal piece of the flagellum. nih.gov
Research has shown a high correlation between GLUT-3 expression and sperm motility and viability. researchgate.net In Asian elephants, for instance, sperm with higher motility showed significantly higher GLUT-3 expression. researchgate.net The presence of GLUT-3 on the sperm tail, particularly the principal and end pieces, suggests its direct involvement in providing glucose for the energy production required for movement. researchgate.net The high affinity of GLUT-3 is also advantageous in the female reproductive tract, where glucose concentrations may be low. nih.gov
| Species | GLUT-3 Localization in Sperm | Correlation with Sperm Function | Reference(s) |
|---|---|---|---|
| Human | Present in spermatozoa membranes | Provides high-affinity glucose transport for a cell highly dependent on glucose. | oup.comnih.gov |
| Mouse | Concentrated in the plasma membrane of the entire flagellum | Predominant glucose transporter isoform, essential for glycolysis-powered motility. | nih.gov |
| Rat | Expressed in germ cells within seminiferous tubules | Involved in energy supply for spermatogenesis. | jst.go.jp |
| Asian Elephant | Principal and end piece of the sperm tail | High correlation with sperm motility and viability. | researchgate.net |
Preimplantation Embryo Development and Survival
The glucose transporter protein GLUT-3 plays an indispensable role in the development and survival of the preimplantation embryo. nih.gov While the early embryo, up to the morula stage, primarily utilizes pyruvate (B1213749) and lactate (B86563) for energy, a metabolic shift towards glucose dependence occurs around the time of compaction and blastocyst formation. mdpi.comphysiology.org GLUT-3 expression begins at the late four-cell stage at the mRNA level and is detected at the protein level from the late eight-cell/early morula stage. nih.gov
In the blastocyst, GLUT-3 is strategically localized to the apical membrane of the trophectoderm cells, the outer epithelial layer that interfaces with the maternal environment. physiology.orgfrontiersin.org This positioning allows it to function as the primary transporter for taking up maternal glucose into the embryo. physiology.org In contrast, another key glucose transporter, GLUT-1, is found on the basolateral surfaces of these same cells. physiology.org The high affinity of GLUT-3 for glucose ensures efficient uptake even when maternal glucose levels might be low. mdpi.com
Research has unequivocally demonstrated the critical nature of GLUT-3 for embryonic progression. Studies using antisense oligonucleotides to specifically block GLUT-3 expression resulted in a significant decrease in glucose uptake (over 40%) and a 50% reduction in the number of embryos successfully developing into blastocysts. nih.govphysiology.org
Furthermore, the development of GLUT-3 null (Slc2a3-/-) mice has provided definitive evidence of its essentiality. While homozygous knockout embryos can develop to the blastocyst stage and implant, they exhibit increased rates of apoptosis (programmed cell death) and developmental delays. nih.govmdpi.com These embryos ultimately fail to progress past the early post-implantation period, with development arresting around embryonic day 6.5 and complete loss by day 12.5. mdpi.comoup.com Heterozygous (Slc2a3+/-) embryos, which have reduced GLUT-3 expression, also show increased apoptosis and can experience intrauterine growth retardation, although they may survive. nih.govfrontiersin.org This demonstrates a gene-dose-dependent effect of GLUT-3 on embryonic viability. nih.gov The lethality in knockout models is attributed to the failure of the embryo proper, stemming from inadequate glucose supply post-implantation. mdpi.com
Table 1: Impact of GLUT-3 Deficiency on Preimplantation Embryo Development
| Genotype/Condition | Key Research Finding | Consequence | Source(s) |
|---|---|---|---|
| GLUT-3 Knockout (Slc2a3-/-) | Normal development to blastocyst stage, but failure post-implantation. | Increased apoptosis in ectodermal cells, growth retardation at day 7.5, and embryonic loss by day 12.5. | nih.govmdpi.comoup.com |
| GLUT-3 Heterozygous (Slc2a3+/-) | Intermediate expression of GLUT-3; abnormal localization to both apical and basolateral membranes. | Increased apoptosis (intermediate between wild-type and knockout), survival possible but with growth retardation. | nih.govfrontiersin.org |
| Antisense Downregulation | Partial ablation of GLUT-3 in blastocysts. | Over 40% reduction in glucose uptake; 50% decrease in progression to blastocyst stage. | nih.govphysiology.org |
| Maternal Diabetes (Mouse Model) | Physiologically downregulated GLUT-3 expression in blastocysts due to high glucose environment. | Decreased glucose uptake, increased apoptosis, and higher incidence of fetal resorptions post-transfer. | nih.gov |
Placental Glucose Transport and Fetal Development
GLUT-3 is a key facilitative glucose transporter involved in the critical process of supplying glucose from the maternal circulation to the developing fetus. mdpi.com Its high affinity for glucose makes it particularly important, especially during early gestation when the intrauterine environment is characterized by relatively low glucose and oxygen levels before the establishment of robust intervillous circulation. mdpi.commdpi.com Studies have shown that mutations leading to decreased GLUT-3 mediated placental glucose transport can result in late-gestation fetal growth restriction. nih.gov The expression of GLUT-3 in the human placenta is highest in the first trimester and decreases as gestation progresses, suggesting its most critical role is in early pregnancy. nih.govmdpi.com
The precise localization of this compound within the human placenta has been a subject of detailed investigation, with findings indicating a differential distribution between cell types and across gestation. In early gestation, GLUT-3 is expressed in cytotrophoblast cells. nih.govmdpi.com However, in the term placenta, its localization shifts.
Several studies confirm the presence of GLUT-3 mRNA in the trophoblast cell layer of the term placenta. oup.comnih.gov However, at the protein level, there is conflicting evidence. Some immunohistochemistry studies have detected GLUT-3 in syncytiotrophoblast cells throughout gestation. mdpi.com In contrast, other detailed analyses using immunoblotting and immunocytochemistry on separated placental cells have found that while GLUT-3 mRNA is present in trophoblasts, the protein is not detectable in isolated trophoblast cells at term. oup.comnih.govresearchgate.net Instead, these studies show a prominent localization of this compound in the vascular endothelium of the fetal capillaries within the placental villi. mdpi.comoup.comnih.gov This specific localization at the fetal interface suggests GLUT-3 is of cardinal importance for the transport of glucose from the placenta into the fetal circulation. oup.comnih.gov In the ovine placenta, GLUT-3 is asymmetrically localized to the apical, maternal-facing surface of the trophoblast cells. physiology.org
To understand the functional contribution of GLUT-3 to glucose transport in placental cells, studies have been conducted on choriocarcinoma cell lines, which serve as models for first-trimester trophoblasts. In the BeWo cell line, this compound is readily expressed. nih.gov
To quantify its role, researchers used small interfering RNA (siRNA) to specifically "knock down" or reduce the expression of GLUT-3. Experiments demonstrated that an 81% reduction in this compound expression in BeWo cells led to a 41% decrease in the uptake of 2-deoxy-D-glucose (a glucose analog). nih.gov From these results, it can be calculated that GLUT-3 is responsible for approximately 50% of the total glucose uptake in these first-trimester-derived cells. nih.gov This finding underscores the significant contribution of GLUT-3 to placental glucose transport, particularly in early pregnancy. nih.gov Similarly, in the JEG-3 human choriocarcinoma cell line, inhibition of mTORC1 signaling was found to decrease both GLUT-3 mRNA and protein expression, leading to reduced levels of the transporter on the cell surface and in the cytoplasm. nih.gov
Localization in Trophoblast Cells and Vascular Endothelium
Immune System
GLUT-3 is expressed in various cells of the immune system, where it plays a crucial role in providing the necessary energy for mounting an effective immune response. frontiersin.orgnih.gov The activation of immune cells involves a substantial increase in energy demand, and GLUT-3 helps meet this need by facilitating glucose uptake. frontiersin.orgirb.hr Its expression allows for the preferential distribution of glucose towards immune cells during processes like infection. frontiersin.org
GLUT-3 has been identified in a range of human circulating white blood cells (leukocytes), including lymphocytes, monocytes, and neutrophils. nih.govirb.hrnih.gov In resting leukocytes, GLUT-3 is often located in an intracellular pool of vesicles. nih.govirb.hr Upon cellular activation, these vesicles are recruited to the plasma membrane, a process analogous to GLUT-4 translocation in muscle cells. nih.govirb.hr This translocation rapidly increases the number of glucose transporters on the cell surface, thereby boosting glucose uptake capacity to fuel cellular activities. irb.hr
For example, in lymphocytes, activation with phytohemagglutinin augments this compound levels by 3.5- to 6-fold. nih.gov Monocytes express significantly more this compound than lymphocytes at baseline. nih.gov In neutrophils, activation by stimuli such as bacteria leads to the recruitment of GLUT-3 not only to the cell surface but also to the membranes of phagosomes—the structures that engulf pathogens. nih.gov This localized supply of glucose is thought to be essential for generating the energy required for pathogen elimination via phagocytosis and the production of reactive oxygen species. irb.hr Studies have also shown that GLUT-3 is essential for the differentiation and effector functions of specific T helper cells (Th17), linking glucose metabolism directly to adaptive immune responses. nih.gov
Table 2: GLUT-3 Expression and Regulation in Human Leukocytes
| Cell Type | Baseline Expression | Effect of Activation | Proposed Function | Source(s) |
|---|---|---|---|---|
| Lymphocytes | Express both GLUT-1 and this compound. | 3.5- to 6-fold increase in this compound levels upon activation (e.g., by PHA). | Provide fuel for the immune response, including proliferation and cytokine production. | nih.gov |
| Monocytes | Express 8.4-fold more this compound than lymphocytes. | Activation (e.g., by LPS) primarily increases GLUT-1. Differentiation into macrophages markedly induces GLUT-3. | Compete with pathogens for glucose; fuel inflammatory responses. | frontiersin.orgnih.gov |
| Neutrophils | GLUT-3 is present in intracellular vesicles. | Translocation of GLUT-3 to the plasma membrane and phagosomal membranes upon activation (e.g., by bacteria). | Provide energy for phagocytosis and bacterial killing. | nih.govirb.hr |
Myocardium
This compound is present in the human myocardium, the muscular tissue of the heart. nih.govnih.gov While GLUT-1 and GLUT-4 are the most well-known glucose transporters in the heart, the presence of GLUT-3 suggests a specialized role in cardiac glucose metabolism. nih.govnih.gov GLUT-3 is distinguished by its very high affinity for glucose, which is significantly higher than that of GLUT-1 and GLUT-4. nih.govwikipedia.org
This characteristic is particularly important for an organ with high and constant energy demands like the heart. The presence of a high-affinity transporter like GLUT-3 could help ensure a steady supply of glucose to cardiac myocytes, even under conditions of physiological stress or when blood glucose levels are low. nih.gov
Presence in Adult and Fetal Cardiac Myocytes
The glucose transporter isoform 3 (GLUT-3) has been identified in both adult and fetal human hearts. nih.govnih.gov In the adult heart, while GLUT-1 and GLUT-4 are the predominant glucose transport isoforms, GLUT-3 is also present. imrpress.comahajournals.org Its high affinity for glucose suggests a potential role in ensuring glucose uptake by cardiac myocytes, even when blood glucose levels are low. nih.govnih.gov The energy for cardiac function is primarily derived from fatty acids, yet glucose and lactate contribute up to 30% of myocardial ATP, a share that increases during conditions like ischemia and increased workload. imrpress.com
In fetal development, GLUT-3 plays a more pronounced role. imrpress.com Studies have demonstrated the presence of this compound in the fetal myocardium. nih.gov Specifically, GLUT-3 has been detected as a 48 kDa protein in fetal hearts, with its presence noted at 10 weeks of gestation. nih.gov The expression of GLUT-3 increases at 15 weeks and subsequently decreases by 20 weeks of gestation. nih.gov This dynamic expression pattern suggests that GLUT-3 is crucial during specific stages of cardiac development. imrpress.com
Other Tissues and Cellular Systems
Beyond its role in the central nervous system and cardiac tissue, GLUT-3 expression has been documented in several other tissues, indicating its importance in various physiological contexts.
Colon: GLUT-3 is expressed in the colon. frontiersin.orgnih.gov Notably, studies on colorectal cancer have shown that GLUT-3 is highly expressed and its upregulation is associated with poor patient outcomes. nih.govnih.govthno.org In colorectal cancer cells, GLUT-3 plays a role in cellular glucose utilization and has been linked to processes like the epithelial-mesenchymal transition (EMT), which is crucial in cancer metastasis. nih.gov
Kidney: GLUT-3 has been detected in the human kidney, although at levels generally lower than in the brain. nih.govebi.ac.uk Initial cloning studies identified GLUT-3 mRNA in kidney carcinoma cell lines. nih.gov Further research has confirmed the presence of GLUT-3 mRNA and protein in the kidney. frontiersin.orgebi.ac.ukmdpi.comfrontiersin.org In the context of renal cell carcinoma, particularly clear cell RCC, increased levels of GLUT-3 mRNA have been observed in a subset of patients. mdpi.com
Subcutaneous Fat: Expression of GLUT-3 has been reported in subcutaneous fat. frontiersin.orgnih.govbioscientifica.com While GLUT-4 is the primary insulin-responsive glucose transporter in adipose tissue, other isoforms, including GLUT-3, contribute to glucose transport. nih.gov
Testes: The testes exhibit strong expression of this compound. oup.comoup.com This high level of expression is thought to provide a high-affinity glucose transport system for cells that are highly dependent on glucose as a fuel source. oup.com In human testes, GLUT-3 is expressed in cells near the lumen of the seminiferous tubule and in ejaculated sperm. physiology.org In rats, GLUT-3 is expressed in all cells of the seminiferous epithelium, including sperm. physiology.org This ensures efficient glucose uptake to support spermatogenesis. physiology.orgjst.go.jp
Table of GLUT-3 Expression in Various Tissues
| Tissue | Level of Expression | Key Findings | References |
|---|---|---|---|
| Adult Cardiac Myocytes | Present, but lower than GLUT-1 and GLUT-4 | Contributes to basal glucose uptake; confirmed presence via immunoblots and immunohistochemistry. | nih.govnih.govimrpress.com |
| Fetal Cardiac Myocytes | Dynamically expressed | Detected at 10 weeks, increases at 15 weeks, and decreases by 20 weeks of gestation. | nih.govimrpress.com |
| Colon | Expressed | Upregulated in colorectal cancer, associated with poor prognosis. | frontiersin.orgnih.govnih.gov |
| Kidney | Detectable levels | Expressed in kidney tissue; increased mRNA in some renal cell carcinomas. | frontiersin.orgnih.govebi.ac.ukmdpi.com |
| Subcutaneous Fat | Expressed | Contributes to glucose transport in adipose tissue. | frontiersin.orgnih.govbioscientifica.comnih.gov |
| Testes | Strongly expressed | High-affinity transport system for germ cells and sperm. | oup.comoup.comphysiology.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| GLUT-1 |
| GLUT-3 |
| GLUT-4 |
| Glucose |
| Lactate |
| Fatty acids |
Pathophysiological Implications of Glut 3 Protein Dysregulation
Neurodegenerative Disorders
The glucose transporter protein 3 (GLUT-3) plays a critical role in supplying glucose to neurons, which have high energy demands. Dysregulation of GLUT-3 expression and function is increasingly implicated in the pathogenesis of several neurodegenerative diseases, contributing to the characteristic cerebral glucose hypometabolism observed in these conditions.
Altered GLUT-3 Expression in Alzheimer's Disease Pathogenesis
In Alzheimer's disease (AD), a consistent finding is the reduced expression of GLUT-3 in the brain, particularly in the cerebral cortex and hippocampus, regions heavily affected by the disease's pathology. researchgate.netnih.gov This decrease in GLUT-3 levels is believed to contribute significantly to the brain glucose hypometabolism that often precedes the onset of clinical symptoms. researchgate.netfrontiersin.org Studies have shown a correlation between decreased GLUT-3 levels and the severity of amyloid plaque and neurofibrillary tangle pathology, as well as the decline in cognitive function. mdpi.com
Several mechanisms are thought to underlie the reduction of GLUT-3 in AD. One proposed mechanism involves the downregulation of hypoxia-inducible factor-1 (HIF-1), a transcription factor that regulates GLUT-3 expression. mdpi.com Another line of research points to the role of CREB (cAMP response element-binding protein). In the AD brain, CREB can be truncated by the enzyme calpain I, and this truncated form is less effective at promoting GLUT-3 expression. oup.com This leads to reduced glucose uptake and metabolism in neurons. oup.com The decrease in GLUT-3 is also linked to a reduction in O-GlcNAcylation, a post-translational modification, and an increase in the hyperphosphorylation of the tau protein, a hallmark of AD. mdpi.commdpi.com
Involvement in Glucose Hypometabolism and Related Mechanisms
Cerebral glucose hypometabolism is a well-established feature of Alzheimer's disease, and the reduction in GLUT-3 is a key contributing factor. researchgate.netfrontiersin.org Since GLUT-3 is the primary glucose transporter in neurons, its diminished presence directly impairs the ability of these cells to take up the glucose necessary for their high energy requirements. mdpi.commdpi.com This energy deficit can lead to a cascade of detrimental events, including synaptic dysfunction and neuronal death, which are central to the progression of AD. researchgate.net
The impaired glucose transport resulting from reduced GLUT-3 levels is thought to contribute to the hyperphosphorylation of tau protein, another key pathological feature of AD. mdpi.comresearchgate.net The lack of sufficient glucose may disrupt cellular pathways that normally keep tau in a non-pathological state. mdpi.com Furthermore, some studies suggest that the presence of amyloid-β, the primary component of amyloid plaques, may itself be responsible for the changes observed in GLUT-3 expression. researchgate.net
Role in Huntington's Disease
Huntington's disease (HD) is another neurodegenerative disorder characterized by disruptions in brain energy metabolism. nih.govcapes.gov.br A significant decrease in GLUT-3 expression has been observed in the advanced stages of HD. mdpi.com This reduction in GLUT-3 is thought to contribute to the inefficient use of lactate (B86563), an alternative energy source for neurons, further exacerbating the metabolic failure seen in HD. nih.govcapes.gov.br
Research has shown that in HD, the normal stimulation of lactate uptake by ascorbic acid is impaired due to the decreased expression of GLUT-3. nih.govcapes.gov.br Overexpressing GLUT-3 in cellular models of HD has been shown to restore this function, highlighting the critical role of GLUT-3 in neuronal energy substrate utilization. nih.govcapes.gov.br Interestingly, while GLUT-3 expression is significantly lower in advanced HD, there is no significant difference in the early stages of the disease, even though brain glucose utilization is already reduced. mdpi.com This suggests a complex and evolving role for GLUT-3 throughout the progression of HD. Some studies indicate that increasing the copy number of the gene encoding GLUT-3 could potentially delay the onset of the disease. mdpi.com
Neoplastic Transformation and Tumor Metabolism
The metabolic landscape of cancer cells is fundamentally different from that of normal cells. A hallmark of many cancers is the "Warburg effect," a phenomenon characterized by a high rate of glycolysis even in the presence of ample oxygen. nih.gov The overexpression of glucose transporters, particularly GLUT-3, is a key mechanism that fuels this altered metabolism, supporting rapid tumor growth and proliferation. binasss.sa.crnih.gov
Mechanisms of GLUT-3 Overexpression in Various Malignancies
GLUT-3 is overexpressed in a wide range of cancers, including glioblastoma, breast, ovarian, colorectal, and non-small cell lung cancer. nih.govnih.govresearchgate.net This overexpression is often associated with more aggressive tumors and a poorer prognosis for patients. nih.govthno.org
Several molecular mechanisms contribute to the upregulation of GLUT-3 in cancer cells. Oncogenes such as c-Myc and transcription factors like hypoxia-inducible factor-1α (HIF-1α) can directly or indirectly increase the expression of the SLC2A3 gene, which encodes GLUT-3. nih.govnih.gov In colorectal cancer, the TGF-β/JNK/ATF2 signaling pathway has been shown to promote GLUT-3-induced epithelial-mesenchymal transition (EMT), a process critical for metastasis. mdpi.com Furthermore, in metastatic colorectal cancer, a signaling circuit involving Yes-associated protein (YAP) has been identified, where YAP transactivates GLUT-3 and regulates other glycolytic genes, promoting invasiveness and stemness. thno.org
The table below summarizes the expression of GLUT-3 in various malignancies based on immunohistochemical studies.
| Cancer Type | GLUT-3 Positive Cases | Total Cases | Percentage Positive |
| Testicular Carcinoma | 12 | 14 | 86% |
| Non-Small Cell Lung Carcinoma | 11 | 41 | 27% |
| Gastric Carcinoma | 2 | 8 | 25% |
| Ovarian Carcinoma | 3 | 22 | 16% |
| Breast Carcinoma | 0 | - | - |
| Colon Carcinoma | 0 | - | - |
| Data sourced from immunohistochemical staining studies. nih.gov |
Role in Enhanced Glycolysis and Cellular Proliferation in Cancer Cells
The increased expression of GLUT-3 in cancer cells directly facilitates a higher uptake of glucose from the surrounding environment. nih.govfrontiersin.org This abundance of intracellular glucose provides the necessary substrate to fuel the high rate of glycolysis characteristic of the Warburg effect. wjgnet.comfrontiersin.org The metabolic products of glycolysis are then used not only for energy production in the form of ATP but also as building blocks for the synthesis of nucleotides, lipids, and amino acids, all of which are essential for rapid cell division and tumor growth. nih.gov
By enhancing glycolysis, GLUT-3 overexpression gives cancer cells a distinct advantage, allowing for continuous growth and proliferation. nih.gov Studies have demonstrated that knocking down GLUT-3 expression in cancer cell lines can significantly slow down their proliferation and reduce their invasive capabilities. frontiersin.org For instance, in glioblastoma, GLUT-3 overexpression is linked to increased invasiveness, and its knockdown can regulate anaerobic pyruvate (B1213749) utilization and inhibit cancer cell proliferation. frontiersin.org In colorectal cancer, GLUT-3 promotes aggressiveness and stemness properties, further highlighting its central role in tumor progression. thno.org
Interactions and Signaling Pathways Associated with Glut 3 Protein
Protein-Protein Interactions (e.g., with other GLUT isoforms or regulatory proteins)
GLUT-3's function is influenced by direct and indirect interactions with various cellular proteins. While it shares structural homology with other glucose transporters, its interactions with binding partners can be highly specific.
Interaction with Regulatory Proteins: GLUT-3 has been shown to interact with Peroxiredoxin 1 (PRDX1), a protein involved in redox regulation. mdpi.com Studies suggest that PRDX1 regulates the levels of GLUT-3 and that the two proteins physically interact. mdpi.comresearchgate.net This interaction points to a role for GLUT-3 in mediating arsenite uptake and suggests that its homeostatic and redox states are managed by PRDX1. mdpi.com In macrophages, GLUT-3 interacts with the small GTPase Ras, a key event for the endocytosis and signaling of the IL-4 receptor. biorxiv.org
Isoform-Specific Interactions: The specificity of protein interactions is highlighted by the GLUT1 C-terminal binding protein (GLUT1CBP). This protein binds to the C-terminus of GLUT-1 but does not interact with GLUT-3 or GLUT-4, indicating that distinct regulatory mechanisms exist for different GLUT isoforms. molbiolcell.orgnih.gov
Functional Co-localization with other GLUTs: While direct physical interaction between GLUT isoforms is not well-documented, functional co-regulation is observed. In certain lung tumor models, areas positive for GLUT-3 expression frequently show stronger expression of GLUT-1, suggesting a coordinated response to meet the high glucose demands of cancer cells. elifesciences.org
The table below summarizes key protein interactions involving GLUT-3.
| Interacting Protein | Type of Interaction | Functional Consequence | Cell/Tissue Context |
|---|---|---|---|
| Peroxiredoxin 1 (PRDX1) | Direct Binding | Regulates GLUT-3 levels and redox state; mediates arsenite uptake. mdpi.comresearchgate.net | General cellular context |
| Ras | Signaling Complex | Essential for IL-4 receptor endocytosis and downstream signaling. biorxiv.org | Macrophages |
| GLUT1 C-terminal binding protein (GLUT1CBP) | No Interaction | Demonstrates isoform-specific regulation, as GLUT1CBP binds GLUT-1 but not GLUT-3. molbiolcell.orgnih.gov | General cellular context |
Modulation by Cellular Energy Status and Metabolic Stress
GLUT-3 expression and function are highly responsive to the cell's energy state and various metabolic stressors, acting as an adaptive mechanism to prevent cellular damage during energy deficits. wjgnet.com
Metabolic Stress and Protein Stability: In L6 muscle cells, prolonged disruption of mitochondrial energy production with the uncoupler 2,4-dinitrophenol (B41442) (DNP) leads to an increase in GLUT-3 protein levels. capes.gov.brportlandpress.comnih.gov Uniquely, this is not due to increased mRNA synthesis but results from a significant extension of the this compound's half-life. capes.gov.brnih.gov Under normal conditions, the half-life of this compound is about 15 hours, but this is dramatically prolonged by metabolic stress, ensuring sustained glucose transport capacity. capes.gov.brportlandpress.comnih.gov
Hypoxia: Low oxygen conditions (hypoxia) trigger the upregulation of GLUT-3. This response is primarily mediated by the transcription factor Hypoxia-inducible factor-1α (HIF-1α), which binds to hypoxia-responsive elements in the GLUT-3 gene promoter. nih.govjci.org This adaptation is crucial for cells, especially in tumors, to survive in poorly oxygenated environments. jci.org
Glucose Deprivation: A reduction in available glucose is another powerful stimulus for GLUT-3 upregulation. In glioblastoma cells, adapting to a low-glucose environment, such as that created by antiangiogenic therapy, involves increasing GLUT-3 expression to enhance glucose uptake and glycolysis. jci.org This highlights GLUT-3's role as a high-affinity transporter that becomes critical when the extracellular glucose supply is limited. jci.orglife-science-alliance.org
Cross-talk with Growth Factor Receptors and Downstream Signaling Cascades
GLUT-3 is deeply integrated with signaling pathways initiated by growth factor receptors, which are often dysregulated in cancer. This cross-talk links cellular proliferation signals with the metabolic machinery needed to fuel growth.
The interaction between GLUT-3 and the EGFR pathway is a critical axis in cancer metabolism.
EGFR-Driven GLUT-3 Expression: In EGFR-mutated lung adenocarcinoma, EGFR signaling plays a vital role in maintaining aerobic glycolysis. nih.gov Treatment with EGFR tyrosine kinase inhibitors (TKIs) leads to a downregulation of GLUT-3, indicating that oncogenic EGFR signaling sustains the high glucose transport rate required by these cancer cells. nih.gov Similarly, estrogen has been shown to activate the EGFR/PKA signaling pathway, resulting in a progressive increase in GLUT-3 expression during breast carcinogenesis. nih.gov
Reciprocal Regulation: In some contexts, a negative feedback loop may exist. In acute myeloid leukemia (AML) cells, the depletion of GLUT-3 via siRNA was found to paradoxically increase the activity of EGFR and its downstream signaling proteins. journalaim.com This suggests that GLUT-3 may negatively regulate EGFR activation in certain cell types, and its downregulation promotes apoptosis and enhances chemosensitivity. journalaim.com
The expression and function of GLUT-3 are modulated by several key protein kinases that act as central nodes in cellular signaling.
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is directly involved in the biosynthesis of GLUT-3. mdpi.com The activation of this pathway, particularly the ERK signaling cascade, is linked to the regulation of genes involved in glucose metabolism. mdpi.comaacrjournals.org For instance, DNA-damaging anticancer agents have been shown to suppress GLUT-3 expression through the activation of the MEK-ERK pathway in a manner independent of the tumor suppressor p53. aacrjournals.org Conversely, in AML cells, the depletion of GLUT-3 resulted in increased phosphorylation of MAPK family members, including ERK, JNK, and p38. journalaim.com
PKA Activity: The cAMP-dependent protein kinase A (PKA) pathway is a significant regulator of GLUT-3 transcription. nih.gov The human GLUT-3 promoter contains cAMP response elements (CRE), and activation of PKA can enhance GLUT-3 expression through the CRE-binding protein (CREB). mdpi.comresearchgate.net This mechanism is relevant in breast cancer, where estrogen-induced signaling can increase intracellular cAMP, leading to PKA activation and subsequent transcriptional upregulation of GLUT-3. nih.gov
PKC Activity: The role of protein kinase C (PKC) in GLUT-3 regulation appears to be highly context-specific. In rat skeletal muscle, insulin (B600854) was found to activate PKCδ, but this activation specifically promoted the translocation of GLUT-4 to the plasma membrane, with no effect on GLUT-3 translocation. oup.comoup.com However, in AML cells, the depletion of GLUT-3 led to an increase in PKC activity, suggesting an inhibitory role for GLUT-3 on this kinase in that specific cellular environment. journalaim.com
The table below provides a summary of the signaling pathways influencing GLUT-3.
| Signaling Pathway | Key Mediator(s) | Effect on GLUT-3 | Research Context |
|---|---|---|---|
| EGFR Signaling | EGFR | Maintains/Upregulates GLUT-3 expression. nih.gov | Lung Adenocarcinoma |
| MAPK/ERK Pathway | ERK, JNK, p38 | Involved in GLUT-3 biosynthesis and regulation by external stimuli like DNA damage. mdpi.comaacrjournals.org | General, HeLa Cells, AML |
| cAMP/PKA Pathway | PKA, CREB | Enhances transcriptional expression of GLUT-3. nih.govresearchgate.net | Breast Cancer, Neurons |
| PKC Pathway | PKCδ | No direct effect on GLUT-3 translocation (in contrast to GLUT-4) in response to insulin. oup.comoup.com | Skeletal Muscle |
Advanced Methodologies for Investigating Glut 3 Protein
Structural Determination Techniques
Resolving the three-dimensional architecture of membrane proteins like GLUT-3 is fundamental to understanding their mechanism of action. X-ray crystallography and, more recently, cryo-electron microscopy have been pivotal in this endeavor.
X-ray Crystallography of GLUT-3 and Homologous Proteins
X-ray crystallography has provided atomic-level insights into the structure of human GLUT-3. A significant breakthrough was the determination of the GLUT-3 structure in complex with D-glucose to a resolution of 1.5 Å. nih.govresearchgate.net This high-resolution structure, obtained using lipidic cubic phase crystallization and microfocus X-ray diffraction, revealed the protein in an outward-occluded conformation and allowed for the differentiation between the α and β anomers of D-glucose. nih.govresearchgate.net
Further crystallographic studies have captured GLUT-3 in other functional states. Structures of GLUT-3 bound to the exofacial inhibitor maltose (B56501) were resolved at 2.6 Å in an outward-open state and at 2.4 Å in an outward-occluded state. nih.govresearchgate.net These structures collectively illuminate the conformational changes that occur during the transport cycle. Analysis of these states shows that the C-terminal domain provides the primary substrate-binding site, while the N-terminal domain undergoes a rigid-body rotation relative to the C-terminal domain, a key feature of the alternating access mechanism for glucose transport. nih.gov The GLUT-3 protein consists of 12 transmembrane segments folded into N-terminal and C-terminal domains. proteopedia.org
Table 1: X-ray Crystallography Data for Human GLUT-3
| Ligand | Conformation | Resolution (Å) | Reference |
|---|---|---|---|
| D-Glucose | Outward-occluded | 1.5 | nih.govresearchgate.net |
| Maltose | Outward-open | 2.6 | nih.gov |
| Maltose | Outward-occluded | 2.4 | nih.govresearchgate.net |
Cryo-Electron Microscopy (Cryo-EM) Approaches
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of membrane proteins in near-native states. While detailed cryo-EM studies focused solely on GLUT-3 are emerging, the methodology has been successfully applied to homologous transporters, such as GLUT1, and other solute carrier proteins. springernature.comresearchgate.net For instance, cryo-EM structures of the human folate transporter SLC19A1 have been resolved in various states, demonstrating the utility of this technique in capturing the conformational dynamics of transport proteins. researchgate.net These studies on related proteins provide a framework for future high-resolution cryo-EM investigations of GLUT-3, which are expected to reveal further details about its structure and interactions with lipids and other proteins. researchgate.net
Live-Cell Imaging and Dynamics
Understanding where and how GLUT-3 moves within a living cell is crucial for comprehending its regulation and function. Live-cell imaging techniques allow for the real-time visualization of protein dynamics within the plasma membrane.
Fluorescence Recovery After Photobleaching (FRAP)
Fluorescence Recovery After Photobleaching (FRAP) is a technique used to measure the lateral mobility of proteins in the cell membrane. wikipedia.orgpicoquant.com In a typical FRAP experiment, a fluorescently tagged protein (e.g., GLUT-3-GFP) is expressed in cells. wikipedia.org A high-intensity laser is used to irreversibly photobleach the fluorescent molecules in a small, defined region of the plasma membrane. picoquant.comresearchgate.net The subsequent recovery of fluorescence in this bleached area is monitored over time, which occurs as unbleached, fluorescently-tagged proteins diffuse into the region. researchgate.net The rate and extent of this recovery provide quantitative data on the protein's diffusion coefficient and the fraction of mobile versus immobile proteins. picoquant.com Research plans have been outlined to use FRAP to investigate the nano-organization of GLUT-3 in the plasma membrane of living cells, aiming to confirm whether it resides in specific membrane domains under non-invasive conditions. diva-portal.org
Single Molecule Fluorescence Microscopy
Single Molecule Fluorescence Microscopy allows for the direct observation and tracking of individual protein molecules. This powerful technique provides insights into molecular behavior that are often obscured by ensemble-averaging methods like FRAP. Studies have been proposed to use single-molecule fluorescence microscopy to further elucidate the distinct localization patterns of GLUT-3 in the plasma membrane of live cells. diva-portal.org
A particularly advanced single-molecule technique, magnetic tweezers, has been used to study the folding pathway of a single human this compound reconstituted into a synthetic lipid bilayer. nih.gov By attaching DNA handles to the protein's termini, researchers could apply force and monitor the stepwise folding of the transporter. nih.gov This study revealed that the N-terminal domain folds first, acting as a template for the more challenging folding of the C-terminal domain, which contains the polar residues of the glucose conduit. nih.gov The study also demonstrated that the endoplasmic reticulum membrane protein complex (EMC) facilitates the insertion of hydrophilic transmembrane helices. nih.gov
Genetic Manipulation Approaches in Model Systems
Altering the expression of the GLUT-3 gene (SLC2A3) in model systems is a fundamental strategy to determine its physiological function and its role in disease.
Genetic manipulation in cell lines has provided significant insights. For example, the downregulation of GLUT-3 in HEK293 cells using small interfering RNA (siRNA) or the complete deletion of the gene using CRISPR/Cas9 has been shown to confer resistance to arsenite. mdpi.com Conversely, overexpressing GLUT-3 in these cells sensitized them to the toxicant. mdpi.com In NIH-3T3 cells, GLUT-3 knockdown was found to impair cell proliferation and migration that was otherwise promoted by the overexpression of the oncogene STYK1/NOK. spandidos-publications.com
In vivo studies using animal models have been critical. The creation of conditional knockout mice, such as glut3flox/flox/CaMK2α-Cre+ mice that lack Glut3 specifically in adult neurons, has allowed for the dissection of its role in the brain. jneurosci.org Another mouse model with neural deletion of Glut3 from an early developmental stage (using Nestin-Cre) resulted in reduced brain weight, cortical thickness, and dendritic spines, leading to a shortened lifespan. jneurosci.org These models have demonstrated the critical, non-redundant role of GLUT-3 in neuronal function and survival. jneurosci.org
The zebrafish (Danio rerio) has also been established as a valuable model organism. Researchers have identified two paralogous GLUT-3 genes in zebrafish, slc2a3a and slc2a3b. frontiersin.org Using techniques like in situ hybridization, they have shown that these genes have both overlapping and distinct expression patterns within the central nervous system, providing a system to study the evolution and specific functions of GLUT-3 isoforms. frontiersin.org
Table 2: Genetic Manipulation Studies of GLUT-3
| Model System | Genetic Tool | Key Finding | Reference |
|---|---|---|---|
| HEK293 Cells | siRNA, CRISPR/Cas9 | GLUT-3 deletion confers resistance to arsenite. | mdpi.com |
| NIH-3T3 Cells | siRNA | GLUT-3 knockdown reduces STYK1/NOK-mediated proliferation. | spandidos-publications.com |
| Mouse (Mus musculus) | Cre-Lox (Nestin-Cre) | Early neural deletion of Glut3 impairs brain development and shortens lifespan. | jneurosci.org |
| Mouse (Mus musculus) | Cre-Lox (CaMK2α-Cre) | Adult-specific neural deletion of Glut3 creates distinct neurobehavioral phenotypes. | jneurosci.org |
| Zebrafish (Danio rerio) | In situ hybridization | Identified two paralogous genes (slc2a3a, slc2a3b) with distinct CNS expression. | frontiersin.org |
siRNA-Mediated Gene Silencing (Knockdown)
Short-interfering RNA (siRNA) is a powerful tool to investigate the specific contribution of GLUT-3 to cellular processes by transiently reducing its expression. This gene silencing, or "knockdown," approach involves introducing synthetic siRNA duplexes into cells, which target the GLUT-3 mRNA for degradation, thereby preventing protein synthesis.
Research has demonstrated the efficacy of this technique across various cell types. In BeWo choriocarcinoma cells, a trophoblast cell line, transfection with siRNA directed against GLUT-3 resulted in a greater than 80% reduction in this compound expression. nih.gov This significant knockdown led to a corresponding 41% decrease in glucose uptake, as measured by a [3H] 2-deoxy-D-glucose assay, indicating that GLUT-3 is responsible for approximately half of the glucose transport in these cells. nih.gov Similarly, in neuronal cell lines like PC12 and cerebellar granule neurons (CGNs), GLUT-3 siRNA effectively downregulated the gene at both the mRNA and protein levels. researchgate.net This reduction in GLUT-3 did not appear to cause a compensatory increase in the expression of GLUT-1. researchgate.net Functionally, the knockdown of GLUT-3 in these neuronal cells increased their sensitivity to glutamate (B1630785) excitotoxicity. researchgate.net
Further studies have highlighted the role of GLUT-3 in cell proliferation and metabolism. In NIH-3T3 cells, GLUT-3 knockdown impaired STYK1/NOK-induced glucose uptake, lactate (B86563) production, and cell proliferation. spandidos-publications.com In macrophages, siRNA-mediated silencing of GLUT-3, which reduced its expression by 60-90%, led to a significant decrease in glucose uptake and prevented hypoxia-induced lipid accumulation. researchgate.net In HeLa cells, depleting GLUT-3 via siRNA sensitized the cells to DNA damage-induced death. aacrjournals.org These findings collectively underscore the utility of siRNA in elucidating the specific functional roles of GLUT-3.
| Cell Type | Knockdown Efficiency | Functional Consequence | Source |
|---|---|---|---|
| BeWo (choriocarcinoma) | >80% protein reduction | 41% decrease in glucose uptake | nih.gov |
| PC12 & Cerebellar Granule Neurons (CGNs) | Significant mRNA and protein reduction | Increased sensitivity to glutamate excitotoxicity | researchgate.net |
| NIH-3T3 (fibroblast) | Significant mRNA and protein reduction | Reduced cell proliferation and migration | spandidos-publications.com |
| Human Macrophages | 60-90% protein reduction | Reduced glucose uptake and lipid accumulation under hypoxia | researchgate.net |
| HeLa (cervical cancer) | Not specified | Increased sensitivity to DNA damage-induced cell death | aacrjournals.org |
Gene Knockout Models (e.g., in mice, zebrafish)
To understand the role of GLUT-3 during development and in whole-organism physiology, researchers have developed gene knockout models, primarily in mice and zebrafish. These models involve the permanent inactivation of the GLUT-3 gene (Slc2a3).
In mice, a global knockout of the Slc2a3 gene is embryonically lethal. physiology.orgresearchgate.netbioscientifica.com Homozygous knockout (GLUT3-/-) embryos are lost at an early stage of development, around embryonic day 8.5, highlighting the critical role of GLUT-3 in post-implantation development. physiology.orgbioscientifica.com The heterozygous null (glut3+/-) mice, however, are viable and have been used to study the effects of reduced GLUT-3 expression, revealing phenotypes relevant to Autism Spectrum Disorders (ASD). nih.gov
To circumvent the embryonic lethality of the full knockout, conditional knockout mouse models have been created using the Cre/LoxP system. jneurosci.org This technology allows for the deletion of the Slc2a3 gene in specific tissues or at specific times. For instance, using a Nestin-Cre driver deletes GLUT-3 in neural progenitor cells, while a CaMK2α-Cre driver targets excitatory neurons in the forebrain later in life. jneurosci.org These models have been instrumental in disconnecting the postnatal neurobehavioral phenotypes from placental defects, creating distinct early-life and adult phenotypes for study. jneurosci.org
Zebrafish (Danio rerio) have also been employed as a valuable vertebrate model, particularly because their external development allows for direct observation of embryogenesis without the confounding influence of a placenta. nih.govzfin.org Knockdown of the zebrafish GLUT-3 ortholog (slc2a3a) using morpholinos leads to a dose-dependent spectrum of developmental defects, including embryonic growth restriction, microcephaly, aberrant brain organogenesis, and increased apoptosis. nih.govzfin.orgnih.gov These severe phenotypes, which can be rescued by providing exogenous GLUT-3 mRNA, confirm that GLUT-3 expression is critical for normal embryonic growth and brain development. zfin.orgnih.gov
| Model Organism | Type of Genetic Modification | Key Phenotype/Finding | Source |
|---|---|---|---|
| Mouse | Global Homozygous Knockout (GLUT3-/-) | Embryonic lethality before day 12.5 | physiology.orgbioscientifica.com |
| Mouse | Heterozygous Knockout (GLUT3+/-) | Viable; exhibits features relevant to Autism Spectrum Disorders | researchgate.netnih.gov |
| Mouse | Conditional Knockout (Nestin-Cre) | Postnatal growth restriction, microcephaly, and demise | researchgate.net |
| Mouse | Conditional Knockout (CaMK2α-Cre) | Creates a later-life adult phenotype for study | jneurosci.org |
| Zebrafish | Gene Knockdown (Morpholino) | Embryonic growth restriction, microcephaly, defective brain development, increased apoptosis | nih.govzfin.orgnih.gov |
Biochemical and Functional Assays
A variety of biochemical assays are essential for quantifying the transport activity and characteristics of the this compound.
Glucose Uptake Assays using Radiolabeled Analogs
The most direct method for measuring GLUT-3 function is to quantify the rate of glucose transport into cells. This is commonly achieved using radiolabeled glucose analogs, such as [³H]-2-deoxy-D-glucose ([³H]-2DG) or D-[2-³H-glucose]. nih.govresearchgate.netmolbiolcell.org The principle of this assay is that cells are incubated with the radiolabeled analog for a defined period. molbiolcell.org Because 2-deoxy-glucose is transported by GLUTs and phosphorylated intracellularly by hexokinase, it becomes trapped within the cell. The transport process is then stopped, typically by washing the cells with ice-cold saline, and the cells are lysed. molbiolcell.org The amount of radioactivity inside the cells is measured using a scintillation counter and normalized to the total protein content, providing a quantitative measure of glucose uptake. molbiolcell.org
This assay has been widely used to demonstrate the functional consequences of GLUT-3 modulation. For example, it was used to show that siRNA knockdown of GLUT-3 in BeWo cells and hypoxic macrophages reduced glucose uptake. nih.govresearchgate.net It also confirmed reduced glucose utilization in platelets from GLUT-3 knockout mice. ahajournals.org The specificity of transport via GLUTs can be confirmed by performing the assay in the presence of inhibitors like cytochalasin B, which should ablate the uptake of the radiolabeled analog. molbiolcell.orgnih.gov
Kinetic Analyses (Km, Vmax determination)
Kinetic analyses are performed to determine the fundamental transport properties of GLUT-3, specifically its affinity for substrates (Km) and its maximum transport rate (Vmax). The Michaelis-Menten constant, Km, is the substrate concentration at which the transport rate is half of Vmax; a low Km value signifies a high affinity of the transporter for its substrate.
These parameters are typically determined by measuring the uptake of a glucose analog (like 2-deoxy-D-glucose) over a range of concentrations and fitting the data to the Michaelis-Menten equation. nih.gov Studies consistently show that GLUT-3 has a high affinity for glucose. When expressed in Xenopus oocytes, human GLUT-3 exhibited a Km for 2-DG of 2.6 mM, which is significantly lower than the 9.5 mM observed for GLUT-1 under the same conditions. nih.gov Other studies have reported a Km for 2-deoxyglucose uptake by GLUT-3 of approximately 1.4 mM. physiology.org This high affinity ensures efficient glucose uptake even when extracellular glucose concentrations are low, a crucial feature for neuronal function. The Vmax of GLUT-3 is generally found to be lower than that of GLUT-1. nih.govnih.gov
| Transporter | Substrate | System | Km (mM) | Vmax (pmol/oocyte/30 min) | Source |
|---|---|---|---|---|---|
| GLUT-3 | 2-deoxy-D-glucose (2-DG) | Xenopus oocytes | 2.6 ± 0.4 | 2,731 ± 94 | nih.gov |
| GLUT-1 | 2-deoxy-D-glucose (2-DG) | Xenopus oocytes | 9.5 ± 1.0 | 5,988 ± 226 | nih.gov |
| GLUT-3 | 2-deoxy-D-glucose | Not specified | ~1.4 | Not specified | physiology.org |
| GLUT-1 | 2-deoxy-D-glucose | Not specified | ~6.9 | Not specified | physiology.org |
| GLUT-3 | 3-O-methylglucose | CHO cells | Lower than GLUT-1 | ~20-50% of GLUT-1 | nih.gov |
Glucose-Inhibitable Photolabeling
Glucose-inhibitable photolabeling is a technique used to specifically identify and characterize glucose transporter proteins within a complex mixture of membrane proteins. This method often utilizes radiolabeled photoaffinity probes, such as [³H]cytochalasin B or custom-synthesized mannose derivatives, that bind covalently to the transporter upon exposure to UV light. nih.govnih.govnih.gov
The key to this technique is the demonstration of specific, glucose-inhibitable binding. The binding of the photolabel to the transporter is performed in parallel incubations in the presence of a high concentration of D-glucose (the natural substrate) and L-glucose (its non-transported stereoisomer). nih.gov A genuine glucose transporter will show significantly reduced labeling in the presence of D-glucose, which competes for the binding site, but not in the presence of L-glucose. This method has been used to confirm that an immunoprecipitated or expressed protein is an authentic glucose transporter. nih.govnih.gov For example, an antiserum against GLUT-3 was validated by its ability to immunoprecipitate a protein from brain and testis membranes that could be specifically photolabeled with [³H]cytochalasin B in a glucose-inhibitable manner. nih.gov Similarly, photoaffinity labeling with an impermeant bis-mannose photolabel was used to assess the relative abundance of GLUT-1 and GLUT-3 on the surface of cultured neurons. nih.gov
Immunological Detection and Localization Techniques
Antibody-based techniques are indispensable for detecting the this compound and visualizing its distribution within tissues and cells. These methods rely on the high specificity of antibodies generated against unique peptide sequences of the this compound. nih.govnih.gov
Western Blotting: This technique is used to detect and quantify this compound in cell or tissue lysates. ptglab.com Protein samples are separated by size using SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for GLUT-3. nih.govgenetex.com Western blotting reveals GLUT-3 as a protein with an apparent molecular weight of approximately 45-65 kDa. nih.govptglab.com The technique is crucial for confirming the success of siRNA knockdown or gene knockout experiments by showing a reduction or absence of the protein band. nih.govahajournals.org It is also used to compare GLUT-3 expression levels between different tissues or subcellular fractions, such as demonstrating its presence in membrane extracts but not necessarily whole cell lysates. nih.govgenetex.com
Immunohistochemistry (IHC) and Immunocytochemistry/Immunofluorescence (ICC/IF): These powerful imaging techniques are used to visualize the precise location of the this compound. IHC is applied to thin sections of tissue, while ICC/IF is used on cultured cells. In both methods, a primary antibody binds to GLUT-3, and a secondary antibody, conjugated to an enzyme (for IHC) or a fluorophore (for IF/ICC), generates a signal that can be observed with a microscope. oup.combiologists.com
These studies have been fundamental in mapping the distribution of GLUT-3. IHC has shown that GLUT-3 is highly expressed in the brain, particularly in the neuropil of grey matter regions, and is the predominant neuronal glucose transporter. nih.govnih.gov It is also found in the syncytiotrophoblast of the human placenta and is intensely expressed in spermatocytes and spermatids in the testes. nih.govjst.go.jp ICC and IF studies on cultured cells have provided subcellular localization details. In neurons, GLUT-3 is detected in a pattern consistent with a generalized cell surface distribution. biologists.comnih.gov However, in some cells, such as fetal myoblasts, it can be found intracellularly in the perinuclear region, translocating to the plasma membrane upon differentiation into myotubes. biologists.com
| Technique | Tissue/Cell Type | Observed GLUT-3 Localization | Source |
|---|---|---|---|
| IHC | Human Placenta | Syncytiotrophoblast (microvillous membrane), cytotrophoblast, endothelium | nih.gov |
| IHC | Rat Placenta | Polarized to the plasma membranes of the maternal blood side in syncytiotrophoblast layers | oup.com |
| IHC | Mouse/Rat Testis | Spermatocytes and spermatids | jst.go.jp |
| IHC/IF | Mouse Brain | Cortical neuropil, hippocampal pyramidal cell layer, neuronal perikarya | nih.govresearchgate.net |
| IF/ICC | Primary Rat Neurons | Generalized cell surface distribution | nih.gov |
| IF/ICC | Rat Fetal Myoblasts | Intracellular, perinuclear vesicles | biologists.com |
| IF/ICC | Rat Fetal Myotubes | Plasma membrane and perinuclear vesicles | biologists.com |
| IF/ICC | SH-SY5Y (neuroblastoma) | Cytoplasm and membrane | rndsystems.com |
Western Blot Analysis
Western blot analysis is a fundamental technique used to detect and quantify this compound levels in various biological samples. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing with specific antibodies to identify the target protein.
Research findings have consistently identified GLUT-3 as a protein with a molecular weight ranging from approximately 50 to 70 kDa. ptglab.comnih.govthermofisher.com For instance, in mouse brain tissue, a 50-kDa this compound has been detected. researchgate.net Similarly, studies on human placental microvillous membranes identified GLUT-3 at an approximate molecular weight of 50 kDa. nih.gov In various cell lines, such as the human glioblastoma cell line U-251 and the Jurkat T-cell line, Western blotting has been used to confirm the presence of this compound. ptglab.com
The specificity of GLUT-3 antibodies is crucial for accurate detection. In some studies, the specificity has been validated by demonstrating a significant decrease in the immunoblotting signal in cells treated with GLUT-3 siRNA. nih.gov For example, in BeWo choriocarcinoma cells, GLUT-3 siRNA treatment reduced the protein signal to 18% of that in control cells. nih.gov Furthermore, some monoclonal antibodies are designed to recognize endogenous levels of total this compound without cross-reacting with other glucose transporters like GLUT1, GLUT2, or GLUT4.
Western blot analysis has been instrumental in comparing GLUT-3 expression across different tissues and conditions. For example, it was used to show that this compound levels in the mouse brain increase postnatally. researchgate.net In studies of human placenta, Western blotting revealed that GLUT-3 expression in microvillous membranes decreases as gestation progresses. nih.gov Specifically, second-trimester expression was about 48% of the first trimester, and third-trimester expression was approximately 34% of the first-trimester levels. nih.gov
Table 1: Representative Findings of GLUT-3 Investigated by Western Blot Analysis
| Biological Sample | Molecular Weight Detected | Key Findings |
|---|---|---|
| Mouse Brain (1 and 21-day-old) | 50 kDa | This compound is present in the developing mouse brain. researchgate.net |
| Human Placenta (all trimesters) | ~50 kDa | GLUT-3 is present in microvillous membranes but not basal membranes; expression decreases from first to third trimester. nih.gov |
| BeWo Choriocarcinoma Cells | ~50 kDa | GLUT-3 siRNA treatment significantly reduced protein expression, confirming antibody specificity. nih.gov |
| SH-SY5Y, BeWo, Caco-2, Hep G2, NTERA-2 cl.D1, MCF-7, HEK-293 cell lines | 53 kDa | A band corresponding to GLUT-3 was observed across various cell lines. thermofisher.com |
| Acute Myeloid Leukemia (AML) Cells (U937 and THP-1) | Not specified | This compound expression was significantly downregulated after transfection with GLUT-3-siRNA. journalaim.com |
Immunohistochemistry and Immunofluorescence
Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques used to visualize the distribution and localization of this compound within tissues and cells. These methods utilize antibodies that specifically bind to GLUT-3, which are then detected using enzymatic reactions (IHC) or fluorescent dyes (IF).
Studies using these techniques have revealed the specific cellular and subcellular localization of GLUT-3. In the human placenta, IHC has shown that GLUT-3 is primarily expressed in the syncytiotrophoblast, with some expression in the cytotrophoblast and endothelium. nih.gov Confocal immunofluorescence microscopy has further specified GLUT-3 expression in the plasma membrane of cytotrophoblasts in early gestation. nih.gov In the rat lens, GLUT-3 has been immunolocalized to the fiber cells, while another transporter, GLUT1, is predominantly found in the epithelium. nih.govarvojournals.orgarvojournals.org
In the context of cancer, IHC has been used to screen for GLUT-3 expression in a wide range of human tumors. nih.gov These studies have found GLUT-3 immunoreactivity in a significant percentage of testicular (86%), gastric (25%), ovarian (16%), and non-small cell lung carcinomas (27%). nih.gov In contrast, other cancers like breast and colon carcinomas were found to be negative for GLUT-3. nih.gov In normal tissues, GLUT-3 expression as detected by IHC is limited, with notable staining in the testis and placenta. nih.gov
Immunofluorescence is also widely used to study GLUT-3 in cultured cells. For instance, in SH-SY5Y neuroblastoma cells, immunofluorescence has shown both membrane and cytoplasmic localization of GLUT-3. thermofisher.com In primary cortical neurons from rats, GLUT-3 has been detected by immunofluorescent analysis, co-localized with neuronal markers like beta-tubulin 3. genetex.com
Table 2: GLUT-3 Localization Determined by Immunohistochemistry and Immunofluorescence
| Tissue/Cell Type | Method | Key Findings on GLUT-3 Localization |
|---|---|---|
| Human Placenta | IHC | Primarily localized to the syncytiotrophoblast; also present in cytotrophoblast and endothelium. nih.gov |
| Rat Lens | IHC/IF | Predominantly expressed in lens fiber cells. nih.govarvojournals.orgarvojournals.org |
| Human Tumors | IHC | Detected in testicular, gastric, ovarian, and non-small cell lung carcinomas. nih.gov |
| Normal Human Tissues | IHC | Limited expression, detected in testis and placenta. nih.gov |
| SH-SY5Y Cells | IF | Membrane and cytoplasmic localization. thermofisher.com |
| Rat Primary Cortical Neurons | IF | Detected in neurons, co-localizing with neuronal markers. genetex.com |
Flow Cytometry for Apoptosis and Cell Proliferation Analysis
Flow cytometry is a versatile technique that allows for the rapid analysis of single cells in a suspension. It is employed to investigate the role of GLUT-3 in cellular processes such as apoptosis and proliferation, often by measuring cell surface protein expression or by analyzing cellular responses to stimuli.
In studies of acute myeloid leukemia (AML), flow cytometry has been used to analyze apoptosis in cells where GLUT-3 expression is altered. journalaim.comnih.gov Research has shown that the downregulation of GLUT-3 using siRNA leads to a significant increase in apoptosis in AML cell lines like U937 and THP-1. journalaim.comnih.gov Furthermore, combining GLUT-3 siRNA treatment with a chemotherapeutic agent, vincristine, resulted in a synergistic enhancement of apoptotic effects. journalaim.comnih.gov
Flow cytometry is also a key method for quantifying the expression of GLUT-3 on the cell surface. In cerebellar granule neurons, this technique was used to demonstrate that glutamate excitation leads to a significant increase in the surface expression of GLUT-3, while the surface levels of other transporters like GLUT1, GLUT4, and GLUT8 remained unchanged. nih.gov This suggests a specific role for GLUT-3 in the neuronal response to excitotoxicity. Similarly, in hepatocellular carcinoma (HCC) cells, overexpression of GLUT-3 was shown to significantly increase the uptake of a fluorescent glucose analog (2-NBDG), as measured by flow cytometry, indicating enhanced glucose transport capacity. researchgate.net
These studies highlight the utility of flow cytometry in functionally linking GLUT-3 expression to critical cellular outcomes like survival and proliferation, particularly in the context of cancer and neuroscience.
Table 3: Applications of Flow Cytometry in GLUT-3 Research
| Cell Type | Application | Key Findings |
|---|---|---|
| Acute Myeloid Leukemia (AML) Cells | Apoptosis Analysis | Downregulation of GLUT-3 via siRNA significantly enhanced apoptosis. journalaim.comnih.gov |
| Cerebellar Granule Neurons | Cell Surface Expression | Glutamate excitation increased the cell surface expression of GLUT-3. nih.gov |
| Hepatocellular Carcinoma (HCC) Cells | Glucose Uptake Analysis | Overexpression of GLUT-3 led to increased uptake of the glucose analog 2-NBDG. researchgate.net |
| KMM Cells (Murine Mammary Tumor) | Cell Proliferation/Apoptosis | Overexpression of GLUT-3 sensitized cells to glucose deprivation, affecting proliferation and apoptosis. plos.org |
Transcriptional Analysis Methods (e.g., qRT-PCR, In Situ Hybridization)
Investigating the transcriptional regulation of the gene encoding GLUT-3, SLC2A3, is crucial for understanding the mechanisms that control its expression. Quantitative real-time polymerase chain reaction (qRT-PCR) and in situ hybridization are two primary methods used for this purpose.
Quantitative RT-PCR allows for the precise measurement of GLUT-3 mRNA levels in different cells and tissues. This technique has been employed to demonstrate that downregulation of GLUT-3 at the protein level by siRNA is preceded by a significant reduction in its mRNA expression. journalaim.comnih.gov For example, in AML cells, qRT-PCR confirmed that GLUT-3 siRNA transfection effectively reduced the levels of GLUT-3 mRNA. journalaim.com This method is also used to compare expression levels between different cell types or under various experimental conditions.
In situ hybridization is a technique that localizes specific mRNA sequences within the cellular context of tissues. This method has been instrumental in defining the spatial expression patterns of GLUT-3. In a study of the rat lens, in situ hybridization revealed that GLUT-3 transcripts are predominantly located throughout the lens cortex, in the fiber cells, whereas GLUT-1 mRNA is mainly found in the epithelium. nih.govarvojournals.orgarvojournals.org This differential expression pattern at the transcript level was consistent with the protein distribution observed by immunohistochemistry. arvojournals.orgarvojournals.org
In developmental biology, in situ hybridization has been used to map the expression of GLUT-3 orthologs in model organisms. For instance, in zebrafish, this technique has been used to define the overlapping and distinct expression domains of two GLUT-3 paralogous genes, slc2a3a and slc2a3b, in the developing central nervous system. nih.gov These analyses showed distinct patterns of expression in the hindbrain and spinal cord at different developmental stages. nih.gov
Together, these transcriptional analysis methods provide a comprehensive picture of where and when the SLC2A3 gene is expressed, offering insights into its developmental and physiological regulation.
Table 4: Transcriptional Analysis of GLUT-3
| Method | Organism/Tissue/Cell | Key Findings |
|---|---|---|
| qRT-PCR | Acute Myeloid Leukemia (AML) Cells | Confirmed significant reduction of GLUT-3 mRNA levels following siRNA transfection. journalaim.com |
| In Situ Hybridization | Rat Lens | GLUT-3 mRNA is predominantly localized in the lens fiber cells, while GLUT-1 mRNA is in the epithelium. nih.govarvojournals.orgarvojournals.org |
| In Situ Hybridization | Zebrafish Central Nervous System | Revealed distinct and overlapping expression patterns of two GLUT-3 paralogs (slc2a3a and slc2a3b) during development. nih.gov |
| RT-PCR | Rat Lens Fiber Cells | Detected transcripts for GLUT-3, but not for GLUT-2 and GLUT-4. nih.govarvojournals.org |
Future Research Directions and Translational Perspectives Pre Clinical
Unexplored Physiological Roles and Regulatory Mechanisms
While Glucose Transporter 3 (GLUT-3) is well-established as the primary neuronal glucose transporter, future pre-clinical research is poised to uncover its nuanced roles in other tissues and delve deeper into its regulatory networks. proteopedia.orgnih.gov Although predominantly found in the brain, GLUT-3 is also expressed in specific cell types with high energy demands, such as sperm, preimplantation embryos, and white blood cells. nih.gov The precise physiological significance of GLUT-3 in these non-neuronal cells remains an active area of investigation.
A key area for future studies is the regulation of GLUT-3 expression and trafficking. In neurons, both transcriptional and translational controls are evident. physiology.org For instance, transcription factors like Sp1/Sp3 and phosphorylated cAMP regulatory element-binding (pCREB) protein are implicated in regulating GLUT-3 gene expression during neurodevelopment and in response to substrate deficiency. physiology.org However, the full spectrum of factors that modulate its expression in response to metabolic demands is yet to be fully elucidated. physiology.org In human placenta, GLUT-3 mRNA is present, but the protein is not always expressed, suggesting a constitutive block at the translational level that warrants further investigation. nih.gov
Recent findings suggest that GLUT-3 may have functions independent of glucose transport. In mouse blastocysts, GLUT-3 expression is crucial for formation, a role that appears distinct from its glucose-carrying capacity. pnas.org Additionally, a novel role for GLUT-3 in regulating alternative macrophage signaling through a glucose transport-independent mechanism has been identified, opening a new avenue of research into its function in immune cells. nih.gov This involves the subcellular localization of GLUT-3 in endosomes and its influence on cytokine receptor signaling pathways. nih.gov
Future research will also likely focus on the dynamic regulation of GLUT-3 at the cell surface. In neurons, synaptic activity, via the NMDA receptor and nitric oxide signaling, can rapidly increase the number of GLUT-3 transporters on the plasma membrane. jneurosci.org The precise molecular machinery governing this translocation, which is distinct from the GLUT4 mechanism, is a critical area for further study. physiology.org Understanding these unexplored roles and regulatory pathways will provide a more comprehensive picture of GLUT-3's contribution to cellular physiology.
Deeper Mechanistic Insights into Pathological Dysregulation
The dysregulation of GLUT-3 is implicated in a variety of pathological conditions, and a primary goal of future pre-clinical research is to unravel the precise molecular mechanisms driving these changes. In neurodegenerative diseases like Alzheimer's, a decrease in GLUT-3 levels is observed, which correlates with impaired glucose uptake and metabolism in the brain. proteopedia.orgmdpi.com This reduction in GLUT-3 is linked to the hyperphosphorylation of the tau protein, a hallmark of the disease. proteopedia.org Similarly, in Huntington's disease, decreased expression of GLUT-3 on the plasma membrane has been noted. proteopedia.org Future studies will need to clarify the upstream signaling pathways that lead to this downregulation in neurodegenerative contexts.
Conversely, GLUT-3 is often overexpressed in various cancers, a phenomenon linked to the increased metabolic demands of tumor cells. The signaling pathways reported to regulate GLUTs expression, such as PI3K/Akt/mTOR, hypoxia-inducible factor-1 (HIF-1), c-myc, and the tumor suppressor p53, provide a framework for investigating the upstream molecular mechanisms of GLUT-3 upregulation in cancer cells. spandidos-publications.com For example, in some cancer cell lines, the overexpression of the STYK1/NOK protein leads to increased GLUT-3 levels, which in turn promotes cell proliferation and migration. spandidos-publications.com
Recent research also points to a complex interplay between GLUT-3 and other signaling molecules in disease. In acute myeloid leukemia (AML), silencing the GLUT-3 gene has been shown to decrease the expression of the BCR-ABL fusion gene and negatively regulate EGFR activity, leading to reduced cell survival and increased chemosensitivity. journalaim.com This suggests that GLUT-3's role in cancer may extend beyond simply increasing glucose uptake.
Furthermore, studies on cerebral ischemia have shown that GLUT-3 expression is upregulated following an ischemic event, potentially as a protective response. mdpi.com However, the transcription factors and signaling cascades, such as those involving NF-κB and SP, that mediate this upregulation are still being elucidated. mdpi.com Gaining a deeper mechanistic understanding of how GLUT-3 is dysregulated in these various pathological states is crucial for identifying it as a potential therapeutic target.
Pre-Clinical Evaluation of GLUT-3 as a Biomarker
Given its specific expression patterns and its dysregulation in various diseases, GLUT-3 holds significant potential as a pre-clinical biomarker for diagnosis, prognosis, and therapeutic response. Future research will focus on validating its utility in various animal models of disease.
In oncology, the high expression of GLUT-3 in many tumor types compared to surrounding healthy tissue makes it an attractive candidate for a diagnostic and prognostic biomarker. For instance, in triple-negative breast cancer cells, high GLUT-3 expression is correlated with a proinflammatory gene signature. nih.gov Pre-clinical studies are needed to systematically evaluate GLUT-3 levels in different cancer models and correlate them with tumor growth, metastasis, and treatment outcomes. This could involve immunohistochemical analysis of tumor tissues or the development of imaging agents that can detect GLUT-3 expression non-invasively.
In the context of neurodegenerative diseases, monitoring the levels of GLUT-3 in pre-clinical models could serve as a biomarker for disease progression. Since decreased GLUT-3 expression is associated with Alzheimer's and Huntington's diseases, tracking these levels in animal models could help in assessing the efficacy of novel therapeutic interventions aimed at restoring normal glucose metabolism in the brain. proteopedia.org
Furthermore, in conditions like cerebral ischemia, the dynamic changes in GLUT-3 expression following the event could be explored as a biomarker for the extent of brain injury and the potential for recovery. mdpi.com Pre-clinical studies evaluating the temporal and spatial expression of GLUT-3 after ischemia can provide valuable insights.
The development of robust and quantifiable assays for measuring GLUT-3 protein and mRNA levels in tissue and potentially in circulating cells will be essential for these pre-clinical evaluations. nih.gov Validating GLUT-3 as a reliable biomarker in pre-clinical settings is a critical step towards its potential translation into clinical practice for improving patient diagnosis and management.
Development of Novel Molecular Tools and Probes for GLUT-3 Investigation
Advancing our understanding of GLUT-3's function and regulation heavily relies on the development of more sophisticated molecular tools and probes. A significant area for future research is the creation of highly specific inhibitors and activators of GLUT-3. Currently, many available glucose transporter inhibitors lack specificity, making it difficult to dissect the precise role of GLUT-3 from other GLUT isoforms. The development of small molecules or biologics that can selectively modulate GLUT-3 activity in a pre-clinical setting would be invaluable for both basic research and therapeutic exploration.
Another critical need is the development of advanced imaging probes for visualizing GLUT-3 in real-time in living cells and organisms. This includes the design of novel fluorescent probes that can be used to track the trafficking and cell surface expression of GLUT-3 in response to various stimuli. jneurosci.org High-resolution imaging techniques can provide unprecedented insights into the dynamic regulation of this transporter. For example, being able to visualize the movement of GLUT-3 in and out of lipid rafts could clarify mechanisms of its activation. physiology.org
Genetic tools will also continue to play a crucial role. The use of myeloid cell-specific GLUT-3 knockout mice has already been instrumental in uncovering its transport-independent functions in macrophages. nih.gov The generation of more refined genetic models, such as those allowing for inducible or cell-type-specific manipulation of GLUT-3 expression, will enable a more precise dissection of its physiological and pathological roles.
Furthermore, screening systems, such as those using yeast engineered to express human GLUT-3, offer a platform for identifying new drugs that target this transporter. physiology.org The development of more robust and high-throughput screening assays will accelerate the discovery of novel chemical entities that can modulate GLUT-3 function. These advanced molecular tools and probes will be instrumental in overcoming current limitations and opening new frontiers in GLUT-3 research.
Identification of Specific Molecular Targets for Modulating GLUT-3 Activity (Pre-Clinical)
A key translational goal is to identify specific molecular targets that can be manipulated to modulate GLUT-3 activity for therapeutic benefit. Pre-clinical research is focused on uncovering the upstream and downstream effectors of GLUT-3 that could be amenable to pharmacological intervention.
One promising avenue is targeting the transcription factors that control GLUT-3 gene expression. In neurons, factors like pCREB and Sp1/Sp3 have been shown to regulate GLUT-3 transcription. physiology.orgresearchgate.net Developing strategies to modulate the activity of these transcription factors in a disease-specific context could offer a way to control GLUT-3 levels. Similarly, in cancer, targeting pathways like PI3K/Akt/mTOR or HIF-1, which are known to drive GLUT-3 overexpression, is an active area of research. spandidos-publications.com
Another approach is to target the proteins involved in the trafficking and cell surface localization of GLUT-3. In neurons, the NMDA receptor/nNOS/cGMP pathway has been shown to promote the translocation of GLUT-3 to the plasma membrane. jneurosci.org Identifying and targeting specific components of this pathway could allow for the fine-tuning of glucose uptake in neurons. Similarly, understanding the machinery that mediates GLUT-3 translocation in immune cells could lead to new immunomodulatory therapies. nih.gov
Recent studies have also highlighted interactions between GLUT-3 and other signaling proteins. For example, the finding that GLUT-3 silencing in AML cells downregulates the BCR-ABL fusion gene and EGFR signaling suggests that targeting these related pathways could be an indirect way to counteract the effects of high GLUT-3 expression. journalaim.com Furthermore, the interaction between GLUT-3 and Peroxiredoxin 1 (PRDX1) appears to regulate GLUT-3 levels and sensitivity to certain drugs, opening up another potential regulatory axis to explore. mdpi.com
The table below summarizes potential molecular targets for modulating GLUT-3 activity based on current pre-clinical research.
| Target Category | Specific Molecular Target | Potential Therapeutic Application | Supporting Evidence |
| Transcription Factors | pCREB, Sp1/Sp3 | Neuroprotection, Cognitive Enhancement | Regulate GLUT-3 expression in neurons. physiology.orgresearchgate.net |
| HIF-1, c-myc | Cancer Therapy | Drive GLUT-3 overexpression in tumors. spandidos-publications.com | |
| Signaling Pathways | PI3K/Akt/mTOR | Cancer Therapy | Upstream regulator of GLUT expression. spandidos-publications.com |
| NMDA Receptor/nNOS/cGMP | Neuroprotection, Ischemic Stroke | Controls activity-dependent GLUT-3 surface expression. jneurosci.org | |
| EGFR Signaling | Acute Myeloid Leukemia Therapy | Downregulated upon GLUT-3 silencing in AML cells. journalaim.com | |
| Interacting Proteins | Peroxiredoxin 1 (PRDX1) | Cancer Therapy | Regulates GLUT-3 levels and drug sensitivity. mdpi.com |
| Ras | Immunomodulation | Interacts with endosomal GLUT-3 in macrophages. nih.gov |
Future pre-clinical studies will focus on validating these targets in various disease models and developing specific modulators for therapeutic testing.
Comparative Studies across Species and Evolutionary Perspectives
Comparative studies of GLUT-3 across different species and an understanding of its evolutionary history can provide valuable insights into its fundamental roles and regulatory mechanisms. GLUT-3 is a member of the Sugar Porter (SP) family, which is found across all kingdoms of life, highlighting its ancient origins and essential function. life-science-alliance.org
Pre-clinical research involving different animal models, such as mice, rats, and sheep, has already revealed both conserved and species-specific aspects of GLUT-3 regulation and function. mdpi.comphysiology.org For example, while GLUT-3 is the primary neuronal transporter in humans and rodents, its expression and regulation in the placenta can differ between species. Studies in ovine models have shown time-dependent regulation of placental GLUT-3 in response to changes in maternal glucose levels, which differs from observations in some rodent models. physiology.org These comparative studies are crucial for understanding the applicability of findings from animal models to human physiology.
The evolution of GLUT-3 with its high affinity for glucose is thought to be linked to the specialized energy needs of certain cell types, particularly neurons. life-science-alliance.orgoup.com Comparative structural analyses between GLUT-3 and other isoforms like GLUT-1, which have different affinities, have begun to reveal the molecular basis for these kinetic differences. life-science-alliance.org These studies point to specific structural motifs that influence the conformational state of the transporter and its affinity for substrate. life-science-alliance.org
Future research could involve more extensive comparative genomics and proteomics to trace the evolution of the SLC2A3 gene (which codes for GLUT-3) and its regulatory elements. Understanding how GLUT-3 has evolved in different lineages could shed light on its adaptation to different metabolic niches and physiological requirements. For instance, comparing GLUT-3 in species with different brain sizes or metabolic rates could reveal key evolutionary pressures that have shaped its function.
Additionally, exploring the function of GLUT-3 orthologs in more distantly related species could uncover conserved, fundamental roles that are not immediately apparent from studies in mammals alone. This evolutionary perspective can guide future research by highlighting functionally important domains and regulatory mechanisms that have been conserved over time.
Q & A
Q. How does TBI alter GLUT-3 expression in the brain?
- Methodological Answer : Rodent TBI models show GLUT-3 mRNA surges (6–48 hours post-injury) in non-injured regions, measured via qPCR. Immunofluorescence tracks transient GLUT-3 upregulation in cortical neurons, supporting compensatory glucose uptake during metabolic crisis. Longitudinal [18F]FDG-PET can map these dynamics in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
